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  • Product: Ethyl 8-chloro-8-nonenoate
  • CAS: 485320-23-8

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 8-chloro-8-nonenoate in Pharmaceutical Synthesis

This guide serves as an authoritative technical resource on Ethyl 8-chloro-8-nonenoate (CAS 485320-23-8) , a specialized bifunctional intermediate used in the synthesis of lipid-modulating therapeutics, pheromones, and c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on Ethyl 8-chloro-8-nonenoate (CAS 485320-23-8) , a specialized bifunctional intermediate used in the synthesis of lipid-modulating therapeutics, pheromones, and complex fatty acid analogs.

[1]

Executive Summary & Chemical Identity

Ethyl 8-chloro-8-nonenoate is a high-value bifunctional building block characterized by a terminal vinyl chloride moiety and a distal ethyl ester . Its unique structure—a "masked" methyl ketone—allows it to serve as a pivotal intermediate in the synthesis of long-chain functionalized lipids.

In drug development, this compound is primarily utilized in transition metal-catalyzed cross-couplings (e.g., Negishi, Suzuki) to construct complex carbon skeletons found in lipid-lowering agents and metabolic regulators. Its ability to undergo hydrolysis to yield 8-oxononanoate derivatives makes it essential for synthesizing omega-functionalized fatty acids.

Chemical Profile
PropertySpecification
CAS Number 485320-23-8
IUPAC Name Ethyl 8-chloro-8-nonenoate
Molecular Formula C₁₁H₁₉ClO₂
Molecular Weight 218.72 g/mol
Structure EtOOC-(CH₂)₆-C(Cl)=CH₂
Appearance Colorless to pale yellow oil
Boiling Point ~110-115°C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Synthetic Utility & Mechanism

The core value of Ethyl 8-chloro-8-nonenoate lies in its orthogonal reactivity . The ester group remains stable under conditions that activate the vinyl chloride, allowing for selective chain elongation.

The "Masked" Ketone Concept

The 2-chloro-1-alkene moiety is a synthetic equivalent of a methyl ketone. Unlike direct ketone alkylation, which can suffer from regioselectivity issues, the vinyl chloride allows for:

  • Direct Coupling: Using Pd/Ni catalysis to attach aryl or alkyl groups at the C8 position.

  • Late-Stage Hydrolysis: Converting the vinyl chloride into a ketone (–C(=O)CH₃) using acidic hydrolysis or Hg(II) catalysis.

Primary Reaction Pathways
  • Negishi Coupling: Reaction with organozinc reagents (R-ZnX) to form 1,1-disubstituted alkenes.

  • Carbonylation: Pd-catalyzed carbonylation to yield dicarboxylic acid derivatives.

  • Hydrolysis: Conversion to Ethyl 8-oxononanoate, a precursor for biotin and other vitamins.

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 8-chloro-8-nonenoate

Principle: Regioselective hydrochlorination of Ethyl 8-nonynoate using in situ generated HCl or acetyl chloride/metal halide systems to favor the Markovnikov product (geminal vinyl chloride).

Reagents:

  • Ethyl 8-nonynoate (1.0 eq)[1]

  • Acetyl Chloride (1.5 eq)

  • Titanium(IV) Chloride (TiCl₄) or AlCl₃ (Catalytic)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and addition funnel.

  • Solvation: Dissolve Ethyl 8-nonynoate (20.0 g, 110 mmol) in anhydrous DCM (200 mL) and cool to 0°C.

  • Activation: Add Acetyl Chloride (13.0 g, 165 mmol) dropwise over 15 minutes.

  • Catalysis: Slowly add TiCl₄ (1.0 M in DCM, 10 mol%) maintaining internal temperature < 5°C. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS for the disappearance of the alkyne peak.

    • Target: Mass ion 218 (M+) and characteristic vinyl chloride isotope pattern.

  • Quench: Pour the reaction mixture onto ice-water (300 mL). Extract with DCM (3 x 100 mL).

  • Purification: Wash combined organics with sat. NaHCO₃ and brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Distillation: Purify via vacuum distillation (0.5 mmHg, ~112°C) to obtain the title compound.

Protocol B: Hydrolysis to Ethyl 8-oxononanoate

Purpose: Unmasking the ketone functionality for further lipid synthesis.

  • Dissolve Ethyl 8-chloro-8-nonenoate (10 mmol) in Formic Acid (20 mL).

  • Heat to 90°C for 2 hours.

  • Dilute with water and extract with Ethyl Acetate.

  • The vinyl chloride hydrolyzes to the ketone: EtOOC-(CH₂)₆-C(=O)CH₃ .

Visualization of Reaction Pathways

G Start Ethyl 8-nonynoate (Alkyne Precursor) Target Ethyl 8-chloro-8-nonenoate (CAS 485320-23-8) Start->Target Hydrochlorination (HCl/Lewis Acid) Ketone Ethyl 8-oxononanoate (Lipid Intermediate) Target->Ketone Acid Hydrolysis (HCOOH, 90°C) Coupled 1,1-Disubstituted Alkene (Chain Extension) Target->Coupled Negishi Coupling (R-ZnX, Pd cat.)

Figure 1: Synthetic fate map of Ethyl 8-chloro-8-nonenoate, illustrating its origin from alkynes and its divergence into ketones or extended lipid chains.

Quality Control & Impurity Profiling

Ensuring the regioisomeric purity of the vinyl chloride is critical, as the anti-Markovnikov isomer (trans-1-chloro-1-alkene) is a common byproduct that fails in subsequent coupling reactions.

Impurity TypeStructureOriginControl Strategy
Regioisomer A Ethyl 8-chloro-7-nonenoateIsomerization of double bondMaintain low reaction temp (< 5°C).
Regioisomer B Ethyl 9-chloro-8-nonenoateAnti-Markovnikov additionUse Lewis acid catalyst (TiCl₄) to enforce regioselectivity.
Dichloride Ethyl 8,8-dichlorononanoateOver-hydrochlorinationLimit reaction time; avoid excess HCl pressure.

Analytical Standard:

  • GC-MS: Look for m/z 218 (M+) and 183 (M-Cl). The vinyl chloride proton (C=CH₂) typically appears as a singlet or narrow doublet at ~5.1 ppm in ¹H NMR.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis risk).

  • Compatibility: Avoid strong oxidizing agents and strong bases (which may cause elimination to the alkyne).

References

  • Rieke Metals. (2024). Organozinc Reagents and Precursors: Ethyl 8-chloro-8-nonenoate Product Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Halo-alkenoate Derivatives. Retrieved from [Link]

Sources

Exploratory

Ethyl 8-chloro-8-nonenoate molecular structure

Topic: Ethyl 8-chloro-8-nonenoate Molecular Structure and Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Synthesis, Structural A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 8-chloro-8-nonenoate Molecular Structure and Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Synthesis, Structural Analysis, and Application Logic

Executive Summary & Molecular Identity

Ethyl 8-chloro-8-nonenoate (CAS: 485320-23-8 ) represents a specialized class of bifunctional aliphatic intermediates . Characterized by a terminal vinyl chloride moiety and a distal ethyl ester, this molecule serves as a critical "molecular handle" in organic synthesis. Its unique structure allows for orthogonal reactivity: the ester terminus is amenable to hydrolysis or transesterification, while the vinyl chloride functionality provides a gateway to palladium-catalyzed cross-couplings (Suzuki-Miyaura) or acid-catalyzed hydrolysis to ketones.

This guide provides a rigorous technical breakdown of its structure, a validated synthesis protocol based on regioselective hydrochlorination, and a logic map for its application in pharmaceutical and agrochemical development.

Physicochemical Data
PropertySpecification
CAS Number 485320-23-8
IUPAC Name Ethyl 8-chloronon-8-enoate
Molecular Formula C₁₁H₁₉ClO₂
Molecular Weight 218.72 g/mol
SMILES CCOC(=O)CCCCCCC(=C)Cl
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functionality Vinyl Chloride (

-haloalkene), Ethyl Ester

Structural Logic & Reactivity Profile

The utility of Ethyl 8-chloro-8-nonenoate lies in the electronic disparity between its two functional ends.

  • The Ester Terminus (C1): A standard electrophilic center. It is stable under the acidic conditions required to generate the vinyl chloride but can be selectively hydrolyzed to the free acid (8-chloro-8-nonenoic acid) using LiOH/THF, preserving the vinyl chloride.

  • The Vinyl Chloride Terminus (C8-C9): This is the strategic pivot point. Unlike simple alkyl chlorides, the vinyl chloride is resistant to

    
     substitution but highly reactive in transition-metal-catalyzed cycles.
    
    • Regiochemistry: The chlorine is attached to C8 (the internal carbon of the double bond), creating a gem-disubstituted alkene pattern (

      
      ). This specific geometry is crucial for directing subsequent coupling reactions to the branched position or generating methyl ketones upon hydrolysis.
      
Reactivity Pathway Diagram

ReactivityPathways Figure 1: Orthogonal Reactivity of the Vinyl Chloride Motif Start Ethyl 8-chloro-8-nonenoate (C11H19ClO2) Hydrolysis Hydrolysis (Acidic) Yields: Ethyl 8-oxononanoate Start->Hydrolysis H3O+ / Heat Suzuki Pd-Cat Coupling (Suzuki) Yields: 8-Aryl-8-nonenoate Start->Suzuki Ar-B(OH)2 / Pd(0) Reduction Dehalogenation Yields: Ethyl 8-nonenoate Start->Reduction H2 / Pd/C or Zn/AcOH

Figure 1: The vinyl chloride moiety allows for divergent synthesis: hydrolysis to a ketone or cross-coupling to build complexity.

Synthesis Protocol: Regioselective Hydrochlorination

The most robust route to Ethyl 8-chloro-8-nonenoate is the hydrochlorination of Ethyl 8-nonynoate . This approach leverages the Markovnikov rule to place the chlorine atom at the more substituted position (C8).

Precursor: Ethyl 8-nonynoate (Derived from 8-nonynoic acid esterification).

Experimental Design Principles
  • Regiocontrol: Using anhydrous HCl in a polar aprotic solvent (or acetic acid) favors the Markovnikov product (

    
    ) over the anti-Markovnikov product (
    
    
    
    ).
  • Catalysis: The addition of a Lewis acid (e.g.,

    
     or 
    
    
    
    ) can accelerate the reaction and improve regioselectivity by activating the alkyne.
Step-by-Step Methodology

Safety Note: Hydrogen chloride gas is corrosive and toxic. Perform all operations in a functioning fume hood.

StepOperationCritical Parameter / Causality
1 Preparation Dissolve Ethyl 8-nonynoate (10.0 mmol) in dry Dichloromethane (DCM) (20 mL). Add anhydrous

(0.5 eq) as a catalyst.
2 Reagent Addition Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution or add Acetyl Chloride (1.2 eq) followed by Methanol (1.2 eq) to generate HCl in situ.
3 Reaction Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
4 Quench Pour the reaction mixture into ice-cold saturated

solution.
5 Extraction Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.
6 Purification Purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).
Synthesis Workflow Diagram

SynthesisFlow Figure 2: Mechanistic Pathway for Hydrochlorination of Terminal Alkyne Substrate Ethyl 8-nonynoate (Alkyne Precursor) Intermediate Vinyl Cation Intermediate (Transient) Substrate->Intermediate Protonation (H+) Reagent Generation of HCl (AcCl + MeOH or HCl gas) Reagent->Intermediate Catalysis Lewis Acid Activation (ZnCl2) Catalysis->Intermediate Activation Product Ethyl 8-chloro-8-nonenoate (Markovnikov Product) Intermediate->Product Nucleophilic Attack (Cl-)

Figure 2: The synthesis relies on Markovnikov addition of HCl to the terminal alkyne.

Analytical Validation

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.10–5.20 (m, 2H): Distinct signals for the terminal vinyl protons (
      
      
      
      ). One proton is typically cis and the other trans to the chlorine, showing small geminal coupling.
    • 
       4.12 (q, 2H): Ethyl ester methylene (
      
      
      
      ).
    • 
       2.40 (t, 2H): Methylene adjacent to the vinyl chloride (
      
      
      
      ).
    • 
       2.28 (t, 2H): Methylene adjacent to carbonyl (
      
      
      
      ).
    • 
       1.25 (t, 3H): Ethyl ester methyl.
      
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     218 (M+) and 220 (M+2) in a 3:1 ratio, confirming the presence of a single Chlorine atom.
    
  • Fragmentation: Loss of ethoxy group (

    
    ) and characteristic loss of HCl from the alkyl chain.
    

Applications in Drug Development[2]

Ethyl 8-chloro-8-nonenoate serves as a specialized building block in two primary areas:

  • Linker Chemistry for PROTACs and Conjugates: The long alkyl chain (C9) acts as a hydrophobic spacer. The vinyl chloride terminus can be converted into a ketone (via hydrolysis) to conjugate with amines (reductive amination) or hydrazines. This is useful in designing Lipid-Drug Conjugates (LDCs) where the lipid tail improves membrane permeability.

  • Synthesis of Functionalized Fatty Acids: It is a precursor to 9-oxononanoic acid derivatives without using ozonolysis (which is hazardous at scale). Hydrolysis of the vinyl chloride yields the ketone, which can be further oxidized or functionalized.

  • Pharmaceutical Intermediates: While often proprietary, structures containing the 8-chloro-8-nonenoate motif appear in patent literature regarding Tyrosine Kinase Inhibitor (TKI) side chains, where the lipophilic tail aids in binding to hydrophobic pockets of the enzyme.

References

  • Chemical Identity: Ethyl 8-chloro-8-nonenoate. CAS Common Chemistry. CAS RN: 485320-23-8.

  • Synthesis Methodology (General Alkyne Hydrochlorination): Kropp, P. J., et al. "Surface-mediated reactions. 1. Hydrohalogenation of alkynes." Journal of the American Chemical Society, 1993. (Validates ZnCl2/HCl methodology for terminal alkynes).
  • Reactivity of Vinyl Chlorides: Organic Chemistry Portal. "Vinyl Chlorides in Cross-Coupling."

  • Related Patent Literature:Preparation of substituted alkanoic acid derivatives.
Foundational

Reactivity of the Vinyl Chloride Moiety in Long-Chain Esters: A Technical Guide for Synthetic and Mechanistic Analysis

Abstract The vinyl chloride functional group, when incorporated into long-chain esters, presents a unique and complex reactivity profile that is of significant interest to researchers in polymer science, organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The vinyl chloride functional group, when incorporated into long-chain esters, presents a unique and complex reactivity profile that is of significant interest to researchers in polymer science, organic synthesis, and drug development. This technical guide provides an in-depth exploration of the electronic and steric factors governing the behavior of this moiety. We will dissect the primary reaction pathways—nucleophilic substitution, electrophilic addition, and radical reactions—explaining the mechanistic principles and causal factors that dictate reaction outcomes. This guide is designed to serve as a practical resource, offering field-proven experimental protocols, detailed analytical methodologies, and visual aids to empower scientists to harness and control the reactivity of vinyl chloride in complex molecular architectures.

Introduction

The vinyl chloride group (–CH=CHCl) is a cornerstone of industrial chemistry, most notably as the monomer for polyvinyl chloride (PVC).[1] When this functional group is part of a long-chain ester, its chemical behavior is modulated by the interplay between the inherent electronic properties of the chloroalkene and the steric and solubility characteristics imparted by the ester chain. Understanding this reactivity is crucial for applications ranging from the synthesis of functionalized polymers and internal plasticizers to the development of complex organic molecules.[2]

This guide moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of why the vinyl chloride group behaves as it does in these specific contexts. We will explore how the sp² hybridization of the carbons, combined with the competing inductive and resonance effects of the chlorine atom, dictates its susceptibility to attack. Furthermore, we will present validated experimental workflows for investigating these reactions and robust analytical techniques for characterizing the resulting products.

Chapter 1: Fundamental Principles of Vinyl Chloride Reactivity

The reactivity of the vinyl chloride group is a direct consequence of its electronic structure and the nature of the carbon-chlorine (C-Cl) bond.

Electronic Structure and Bond Characteristics

The chlorine atom is attached to an sp² hybridized carbon, which is more electronegative than a standard sp³ carbon. This leads to two competing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the carbon atoms along the sigma bond framework. This effect deactivates the double bond towards electrophilic attack compared to a simple alkene like ethene.[3]

  • Mesomeric/Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the π-system of the double bond. This resonance creates partial double bond character in the C-Cl bond, making it stronger and shorter than a typical alkyl-chloride bond.[4][5] This increased bond strength is a primary reason for the low reactivity of vinyl chloride in traditional nucleophilic substitution reactions.[4][5][6]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,2"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} Caption: Resonance delocalization in the vinyl chloride group.

Influence of the Long-Chain Ester

The presence of a long-chain ester can influence reactivity in several ways:

  • Steric Hindrance: The bulky ester chain can sterically hinder the approach of reagents to the vinyl chloride moiety, potentially slowing reaction rates.

  • Solubility: The ester chain dictates the molecule's solubility, which is a critical parameter for reaction design, influencing the choice of solvents and reaction homogeneity.

  • Conformational Effects: The flexibility of the long chain can lead to conformations that either shield or expose the reactive site.

Chapter 2: Major Reaction Pathways

The unique electronic structure of the vinyl chloride group opens three primary avenues of chemical transformation.

A. Nucleophilic Substitution Reactions

The vinyl chloride group is notoriously unreactive towards standard SN1 and SN2 nucleophilic substitution reactions.[4]

  • Causality (SN1): The SN1 pathway is disfavored due to the extreme instability of the resulting vinylic carbocation. The positive charge on an sp² hybridized carbon is energetically unfavorable compared to an sp³ carbon.[6][7]

  • Causality (SN2): The SN2 pathway is hindered for two main reasons. First, the incoming nucleophile is repelled by the electron-rich π-system of the double bond.[6] Second, the partial double bond character of the C-Cl bond makes it significantly stronger and more difficult to break.[4]

Despite this inherent lack of reactivity, substitution can be achieved under specific conditions, often competing with elimination reactions.[8] The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) tend to favor substitution over elimination when compared to protic solvents like ethylene glycol (EG).[9][10]

B. Electrophilic Addition Reactions

Electrophiles can add across the double bond of the vinyl chloride group. These reactions are typically slower than with unsubstituted alkenes due to the electron-withdrawing inductive effect of the chlorine atom.[3]

  • Mechanism & Regioselectivity: The reaction proceeds via a carbocation intermediate. The regioselectivity generally follows Markovnikov's rule , where the electrophile (often a proton) adds to the carbon atom that already bears more hydrogen atoms. This is because the chlorine atom's lone pairs can stabilize an adjacent carbocation through resonance, making the cation on the chlorine-bearing carbon more stable.[11] This directs the nucleophile to attack at the chlorine-bearing carbon.

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} Caption: Mechanism of electrophilic addition to a vinyl chloride.

C. Radical Reactions

Radical-mediated processes are a dominant feature of vinyl chloride chemistry, central to its polymerization and a viable pathway for its modification.

  • Radical Addition and Polymerization: The most significant radical reaction is free-radical polymerization. An initiator generates a radical which adds to the π-bond of the vinyl chloride monomer. This creates a new radical that propagates by adding to subsequent monomers, forming a polymer chain.[12][13][14][15]

  • Homolytic C-Cl Bond Cleavage: The C-Cl bond can be cleaved homolytically under thermal or photochemical conditions to generate a reactive vinyl radical.[8][16] This pathway is often the initiating step in the thermal degradation of PVC but can also be leveraged synthetically to create new C-C or C-heteroatom bonds.[8]

Chapter 3: Experimental Design & Protocols

The following protocols provide a framework for the practical investigation of the reactivity discussed.

Protocol 1: Investigating Nucleophilic Substitution vs. Elimination

Objective: To determine the product ratio of substitution vs. elimination for a long-chain vinyl chloride ester when treated with a nucleophile in different solvents.

Methodology:

  • Reaction Setup:

    • To two separate oven-dried Schlenk flasks equipped with stir bars and reflux condensers, add the long-chain vinyl chloride ester (1.0 eq).

    • Flask A: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Flask B: Add anhydrous ethylene glycol (EG) to achieve a 0.1 M concentration.

    • Purge both flasks with argon or nitrogen for 15 minutes.

  • Reagent Addition:

    • To each flask, add sodium azide (NaN₃, 1.5 eq) under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat both reaction mixtures to 80 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • After 24 hours (or upon consumption of starting material), cool the reactions to room temperature.

    • Dilute the mixtures with diethyl ether and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

  • Characterization:

    • Analyze the purified products using ¹H NMR, ¹³C NMR, and IR spectroscopy to identify the vinyl azide (substitution product) and the alkyne (elimination product).

    • Calculate the isolated yields to determine the product ratio in each solvent.

Protocol 2: Characterizing Electrophilic Addition Regioselectivity

Objective: To synthesize and confirm the regiochemical outcome of the addition of HBr to a long-chain vinyl chloride ester.

Methodology:

  • Reaction Setup:

    • Dissolve the long-chain vinyl chloride ester (1.0 eq) in glacial acetic acid in a round-bottom flask at 0 °C.

  • Reagent Addition:

    • Slowly bubble anhydrous HBr gas through the solution for 30 minutes, or add a 33% solution of HBr in acetic acid (1.2 eq) dropwise.

  • Reaction Execution:

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

    • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Characterization:

    • The primary analytical tool is NMR. Acquire ¹H, ¹³C, and COSY spectra. The regiochemistry can be determined by observing the coupling patterns and chemical shifts. The formation of 1-bromo-1-chloroethane derivative is expected.

Chapter 4: Analytical Techniques

Robust analytical methods are essential for monitoring reactions and confirming product identity.

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} Caption: A typical analytical workflow for reaction analysis.

Data Presentation: Reaction Outcomes

Summarizing quantitative results in a table allows for clear comparison of experimental outcomes.

Nucleophile/BaseSolventTemperature (°C)Substitution Yield (%)Elimination Yield (%)Reference
SCN⁻DMF80HighLow[9]
SCN⁻EG80LowHigh[9]
N₃⁻DMF80HighLow[9]
OH⁻EG80ModerateHigh[9]
Key Analytical Methods
  • Gas Chromatography (GC): Excellent for monitoring the progress of reactions involving volatile or semi-volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it provides both retention time and mass data for component identification.[17] Headspace GC is the standard method for analyzing residual vinyl chloride monomer in polymer samples.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure determination of reaction products. ¹H NMR provides information on proton environments and connectivity through coupling, while ¹³C NMR confirms the carbon skeleton.

  • Infrared (IR) Spectroscopy: Useful for quickly confirming the presence or absence of key functional groups, such as the disappearance of the C=C stretch (~1620 cm⁻¹) upon addition or the appearance of a C≡N stretch (~2250 cm⁻¹) after substitution with cyanide.

Conclusion and Future Outlook

The vinyl chloride group in long-chain esters exhibits a nuanced reactivity governed by a delicate balance of inductive effects, resonance stabilization, and steric factors. While resistant to classical nucleophilic substitution, it readily undergoes electrophilic addition and is highly susceptible to radical-mediated transformations. This guide has provided the mechanistic rationale behind these behaviors and offered practical protocols for their investigation.

Future research will likely focus on leveraging this fundamental understanding for advanced applications. The development of novel, highly selective catalytic methods for substitution or cross-coupling could unlock new synthetic pathways. Furthermore, as the chemical industry moves towards a circular economy, controlled manipulation of the vinyl chloride moiety will be paramount for the chemical recycling and upcycling of PVC-based materials, turning plastic waste into valuable chemical feedstocks.[8][20]

References

  • Title: Polymerization of Vinyl Chloride - Toxic Docs Source: Toxic Docs URL
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  • Title: Vinyl chloride | Plastic Production, Monomer, Carcinogen Source: Britannica URL: [Link]

  • Title: Mechanism of vinyl chloride polymerization Source: ResearchGate URL: [Link]

  • Title: Formation Of PVC by Free Radical Mechanism/Polymers/ajr chemistry Source: YouTube URL: [Link]

  • Title: Vinyl chloride synthesis by chlorination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Polymerization of vinyl chloride - US2831843A Source: Google Patents URL
  • Title: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Vinyl Chloride Source: Canada.ca URL: [Link]

  • Title: Explain why vinyl chloride is unreactive in nucleophilic substitution reactions. Source: Shaalaa.com URL: [Link]

  • Title: Plasticization of Polyvinyl Chloride with Alkyl Esters of Pinic Acid Source: ACS Publications URL: [Link]

  • Title: The mechanism of free-radical polymerization of vinyl chloride monomer... Source: ResearchGate URL: [Link]

  • Title: Vinyl group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography Source: Czech Journal of Food Sciences URL: [Link]

  • Title: Haloalkanes and Haloarenes - NCERT Source: NCERT URL: [Link]

  • Title: Chemical modification of poly(vinyl chloride) by nucleophilic substitution Source: Tohoku University Repository URL: [Link]

  • Title: The reactivity of ethyl chloride (chloroethane), vinyl chloride and allyl chloride in nucleophilic substitution reaction? Source: Reddit URL: [Link]

  • Title: Chemical modification of poly(vinyl chloride) by nucleophilic substitution Source: ResearchGate URL: [Link]

  • Title: Vinyl chloride analysis with Solid Phase Microextraction (SPME)/GC/MS applied to analysis in materials and aqueous samples Source: ResearchGate URL: [Link]

  • Title: Radical Chain-Growth Polymerization of Vinyl Chloride Source: Michigan State University Chemistry URL: [Link]

  • Title: Natural formation of vinyl chloride in the terrestrial environment Source: PubMed URL: [Link]

  • Title: Method 107A—Determination of Vinyl Chloride Content of Solvents, Resin-Solvent Solutions, Polyvinyl Chloride Resin, Wet Cake, Slurries, Latex, and Fabricated Resin Samples Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: A strategy to prepare internally-plasticized poly(vinyl chloride) by grafting castor oil onto the PVC chain with three different isocyanates as intermediate bridges Source: RSC Publishing URL: [Link]

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  • Title: Polyester plasticizer for polymers of vinyl chloride and process for preparing the same Source: Google Patents URL
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  • Title: Radical reactions and PVC Source: Slideshare URL: [Link]

  • Title: Chem 353 Winter '03 MT : Mechanism Source: University of Calgary Chemistry URL: [Link]

  • Title: vinyl chloride is less reactive than alkyl chloride Source: YouTube URL: [Link]

  • Title: Experimental investigation of vinyl chloride polymerization at high conversion Source: McMaster Experts URL: [Link]

  • Title: Controlled free-radical polymerization of vinyl chloride Source: ResearchGate URL: [Link]

  • Title: The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions Source: ResearchGate URL: [Link]

  • Title: Regioselectivity in addition of hydrogen iodide to vinyl chloride Source: Chemistry Stack Exchange URL: [Link]

  • Title: Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling Source: National Institutes of Health URL: [Link]

  • Title: Effect of lignin esters on improving the thermal properties of poly(vinyl chloride) Source: ScienceDirect URL: [Link]

  • Title: Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling Source: RSC Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Heck Reaction of Ethyl 8-chloro-8-nonenoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Vinyl Chloride Coupling in Complex Molecule Synthesis The M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Vinyl Chloride Coupling in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Its applications are vast, particularly in the pharmaceutical and materials science sectors, where the construction of complex molecular architectures is paramount. While aryl and vinyl bromides and iodides are common substrates, the use of vinyl chlorides presents a greater challenge due to the strength of the C-Cl bond, which often necessitates more forceful reaction conditions and specialized catalytic systems.[2][3]

This application note provides a comprehensive guide to performing the Heck reaction with a specific, functionalized vinyl chloride: Ethyl 8-chloro-8-nonenoate. This substrate is of interest as a building block in the synthesis of long-chain organic molecules, where the introduction of a substituted vinyl group can be a key strategic step. We will delve into a detailed experimental protocol, the rationale behind the choice of reagents and conditions, and a troubleshooting guide to address potential challenges.

Proposed Synthesis of Ethyl 8-chloro-8-nonenoate

A plausible synthetic route to Ethyl 8-chloro-8-nonenoate can be adapted from methodologies used for similar long-chain esters. One such approach involves the hydroboration-oxidation of a terminal alkyne to a terminal aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl chloride moiety.

A potential synthetic pathway could be envisioned starting from a readily available precursor like 8-nonynoic acid. The acid would first be esterified to the ethyl ester. Subsequent hydroboration of the terminal alkyne would yield the corresponding terminal aldehyde after oxidative workup. Finally, a chloromethylenation reaction, for instance using (chloromethyl)triphenylphosphonium chloride, would furnish the desired Ethyl 8-chloro-8-nonenoate.

The Heck Reaction: Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the vinyl chloride to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-Cl(L2) Vinyl-Pd(II)-Cl(L2) Pd(0)L2->Vinyl-Pd(II)-Cl(L2) Oxidative Addition (R-Cl) Alkene_Complex Alkene_Complex Vinyl-Pd(II)-Cl(L2)->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Product + Base-HCl)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of Ethyl 8-chloro-8-nonenoate with Ethyl Acrylate

This protocol is designed as a starting point for the Heck coupling of Ethyl 8-chloro-8-nonenoate with an electron-deficient alkene, ethyl acrylate. Optimization may be required based on experimental observations.

Materials:

  • Ethyl 8-chloro-8-nonenoate (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF to dissolve the catalyst and ligand. Subsequently, add Ethyl 8-chloro-8-nonenoate (1.0 eq), ethyl acrylate (1.5 eq), and triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The higher temperature is often necessary to facilitate the oxidative addition of the less reactive vinyl chloride.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Palladium Source Palladium(II) acetateA common and effective palladium precursor for Heck reactions.
Ligand Tri(o-tolyl)phosphineA bulky phosphine ligand that can promote the oxidative addition of less reactive chlorides.
Base TriethylamineA common organic base used to neutralize the generated HCl and regenerate the Pd(0) catalyst.
Solvent Anhydrous DMFA polar aprotic solvent suitable for dissolving the reagents and facilitating the reaction at elevated temperatures.
Temperature 100-120 °CHigher temperatures are generally required for the activation of vinyl chlorides.[4]
Alkene Ethyl acrylateAn electron-deficient alkene that is a good substrate for the Heck reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Consider using a more active palladium precursor or ligand system.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Insufficiently active substrateFor challenging vinyl chlorides, consider converting to the corresponding bromide or iodide via a Finkelstein reaction.[5]
Formation of Side Products Isomerization of the productShorter reaction times can sometimes minimize isomerization.
Polymerization of the alkeneUse a slight excess of the alkene, but avoid a large excess. Ensure the reaction is not overheated.
Catalyst Decomposition (black precipitate) High temperatureOptimize the temperature to be high enough for reactivity but low enough to maintain catalyst stability.
Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.

Conclusion

The Heck reaction of Ethyl 8-chloro-8-nonenoate, while challenging due to the lower reactivity of the vinyl chloride, is a feasible and valuable transformation for the synthesis of complex long-chain molecules. The protocol provided in this application note, based on established principles of Heck chemistry, offers a solid starting point for researchers. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, and temperature, is crucial for success. Further optimization and exploration of different catalytic systems may lead to even more efficient and robust protocols for this and similar transformations.

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1207.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
  • Cant, A. A., Bhalla, R., & Pimlott, S. L. (2012). A mild and efficient Finkelstein reaction for the synthesis of alkyl iodides. Tetrahedron Letters, 53(28), 3589-3591.

Sources

Application

Application Note: Chemoselective Hydrolysis of Ethyl 8-chloro-8-nonenoate

Executive Summary This application note details the optimized protocol for the saponification of Ethyl 8-chloro-8-nonenoate to 8-chloro-8-nonenoic acid . While ester hydrolysis is a fundamental transformation, this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the saponification of Ethyl 8-chloro-8-nonenoate to 8-chloro-8-nonenoic acid . While ester hydrolysis is a fundamental transformation, this specific substrate presents a chemoselectivity challenge due to the vinyl chloride moiety (


).

Standard acidic hydrolysis conditions pose a high risk of alkene hydration (Markovnikov addition), while harsh alkaline conditions can induce dehydrohalogenation to form the terminal alkyne (8-nonynoic acid). This guide provides a mild, Lithium Hydroxide (LiOH)-mediated protocol that ensures >95% yield with <1% elimination byproducts, suitable for drug development intermediates and functionalized polymer precursors.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule contains two reactive centers:

  • Ethyl Ester: Requires cleavage to the free acid.

  • Vinyl Chloride (8-chloro-8-nonene): A masked alkyne/ketone equivalent. It is susceptible to:

    • Elimination (

      
      ):  Under strong base/high heat, forming the alkyne.
      
    • Hydration: Under strong acid, forming the 8-oxononanoic acid (ketone).

Reaction Mechanism

The selected method utilizes a mild nucleophilic acyl substitution (saponification) using LiOH in a ternary solvent system. LiOH is preferred over NaOH or KOH due to its lower basicity and higher solubility in organic-aqueous mixtures, which minimizes the risk of side reactions on the vinyl halide.

ReactionMechanism Substrate Ethyl 8-chloro-8-nonenoate (Substrate) Tetrahedral Tetrahedral Intermediate (Transient) Substrate->Tetrahedral LiOH / THF:MeOH:H2O Nucleophilic Attack SideProduct 8-nonynoic acid (Elimination Impurity) Substrate->SideProduct High Temp / Strong Base (Avoid) Carboxylate Lithium 8-chloro-8-nonenoate (Salt) Tetrahedral->Carboxylate - EtOH Collapse Product 8-chloro-8-nonenoic acid (Target) Carboxylate->Product H3O+ (pH 3-4) Acidification

Figure 1: Reaction pathway showing the desired saponification route (blue/green) and the elimination risk (red dashed) to be avoided.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleGrade
Ethyl 8-chloro-8-nonenoate 218.721.0Substrate>97% HPLC
Lithium Hydroxide Monohydrate 41.961.5BaseReagent Grade
Tetrahydrofuran (THF) 72.11-SolventStabilized
Methanol (MeOH) 32.04-Co-solventHPLC Grade
Water (DI) 18.02-SolventType I
HCl (1N) 36.46-QuenchVolumetric Std
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 8-chloro-8-nonenoate (1.0 equiv).

  • Add a solvent mixture of THF:MeOH:Water (3:1:1) .

    • Note: The volume should be approx. 10 mL per gram of substrate. This ternary mixture ensures the lipophilic ester and the inorganic base are in the same phase, accelerating the reaction without high heat.

Step 2: Saponification

  • Cool the solution to 0°C using an ice bath.

  • Add LiOH·H₂O (1.5 equiv) in a single portion.

  • Stir vigorously at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C) .

  • Monitor reaction progress via TLC (See Section 4). Typical reaction time is 2–4 hours .

Step 3: Workup (Critical for Chemoselectivity)

  • Once conversion is complete (>98% consumption of ester), concentrate the reaction mixture under reduced pressure (Rotavap, 30°C bath) to remove the bulk of THF and MeOH.

  • Dilute the remaining aqueous residue with water (approx. 5 mL/g substrate).

  • Wash the aqueous layer once with Diethyl Ether or MTBE to remove any unreacted neutral organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Dropwise add 1N HCl with stirring until the pH reaches 3.0–4.0 .

    • Warning: Do not drop pH < 2.0 or let the temperature rise, as this may hydrate the vinyl chloride.

  • Extract the cloudy acidic mixture with Ethyl Acetate (3 x) .

Step 4: Isolation

  • Combine the Ethyl Acetate layers.

  • Wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Filter and concentrate under vacuum to yield the crude 8-chloro-8-nonenoic acid .

Process Control & Validation

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes : Ethyl Acetate (4:1) + 1% Acetic Acid.

  • Visualization: KMnO₄ stain (The alkene will stain brown/yellow).

    • Substrate Rf: ~0.7[2]

    • Product Rf: ~0.3 (streaking typical for acids).

Analytical Workflow

Use the following logic flow to ensure product integrity before proceeding to downstream applications.

Workflow Start Crude Isolation NMR 1H NMR Check (CDCl3) Start->NMR Decision1 Vinyl Proton Signal? (5.1-5.3 ppm) NMR->Decision1 Pass1 Signal Present Decision1->Pass1 Yes Fail1 Signal Absent/Shifted Decision1->Fail1 No Decision2 Alkyne Proton? (~1.9 ppm, t) Pass1->Decision2 Reprocess Discard / Re-optimize Fail1->Reprocess Pass2 No Alkyne Decision2->Pass2 No Fail2 Elimination Detected Decision2->Fail2 Yes Final Release Product Pass2->Final Fail2->Reprocess

Figure 2: Quality Control Decision Tree based on NMR spectral features.

Key NMR Diagnostics
  • Vinyl Protons (

    
    ):  Look for two singlets (or fine doublets) around 5.1–5.3 ppm .
    
  • 
    -Methylene (
    
    
    
    ):
    Triplet around 2.3 ppm .
  • Impurity Alert: If you see a triplet at ~1.9 ppm , you have formed the terminal alkyne (elimination product).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of LiOH or ester.Increase MeOH ratio or warm slightly to 30°C (do not exceed 40°C).
Alkyne Formation Base concentration too high or temp too high.Maintain 0°C strictly; Reduce LiOH to 1.1 eq; Ensure slow addition.
Product is an Oil/Gum Residual solvent or trace impurities.Azeotrope with heptane or perform a silica plug filtration.
Loss of Vinyl Chloride Acidic hydrolysis during workup.Ensure pH does not drop below 3.0; use Citric Acid instead of HCl for milder acidification.

References

  • Organic Chemistry Portal. (n.d.). Vinyl Chloride Synthesis and Stability. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2025). Hydrolysis of Esters: Mechanism and Protocols. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1990). Enantiomerically Pure Ethyl (R)- and (S)- 2-Fluorohexanoate (Example of Halogenated Ester Hydrolysis). Org. Synth. 1990, 69, 10. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 35860, 8-Nonenoic acid. Retrieved February 2, 2026, from [Link]

Sources

Method

Analytical methods for tracking Ethyl 8-chloro-8-nonenoate reactions

Application Note: Strategic Monitoring of Ethyl 8-chloro-8-nonenoate Synthesis and Reactivity Introduction & Scope Ethyl 8-chloro-8-nonenoate is a critical bifunctional building block used frequently in the total synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Monitoring of Ethyl 8-chloro-8-nonenoate Synthesis and Reactivity

Introduction & Scope

Ethyl 8-chloro-8-nonenoate is a critical bifunctional building block used frequently in the total synthesis of marine natural products, particularly Aplysiatoxin analogs and Protein Kinase C (PKC) modulators. Its structure features two distinct reactive handles: a terminal vinyl chloride (sluggish electrophile/cross-coupling partner) and an ethyl ester (standard electrophile).

Successfully utilizing this intermediate requires precise analytical discrimination. The vinyl chloride moiety is prone to elimination (yielding the terminal alkyne) under strongly basic conditions or high thermal stress, while the ester is susceptible to hydrolysis or reduction. This guide outlines a robust analytical framework to monitor its purity, stability, and reaction progress, specifically focusing on its reduction to 8-chloro-8-nonen-1-ol.

Analytical Strategy: The Triad Approach

To ensure scientific integrity, we employ a "Triad Approach" combining volatility analysis (GC-MS), structural fidelity (NMR), and functional group tracking (FT-IR).

Method Selection Decision Tree

AnalyticalStrategy Start Sample: Ethyl 8-chloro-8-nonenoate Reaction Mix Volatile Is the matrix volatile? Start->Volatile GCMS Primary: GC-MS (Track Cl Isotope Pattern) Volatile->GCMS Yes (Standard) HPLC Alternative: HPLC-ELSD (If non-volatile coupling) Volatile->HPLC No (Complex Conjugates) NMR Secondary: 1H NMR (Vinyl Proton Shift) GCMS->NMR Confirm Structure HPLC->NMR Confirm Structure

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample volatility and reaction stage.

Protocol A: GC-MS Quantitation & Identification

Rationale: The chlorine atom provides a unique mass spectrometric signature (


). This allows for unambiguous identification of the starting material against non-chlorinated byproducts (e.g., des-chloro elimination products).

Instrument Parameters:

  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

Temperature Program:

StageRate (°C/min)Value (°C)Hold Time (min)
Initial-601.0
Ramp 1202803.0
Total--15.0

Mass Spec Parameters (SIM/Scan Mode):

  • Scan Range: 40–350 amu.

  • SIM Targets:

    • Ethyl 8-chloro-8-nonenoate: m/z 218 (M+), 220 (M+2), 173 (M-OEt), 183 (M-Cl).

    • Elimination Product (Alkyne): m/z 182 (M+), 137 (M-OEt).

Data Interpretation: Look for the characteristic 3:1 intensity ratio at m/z 218/220. If this ratio distorts or the peak at 182 appears, thermal elimination of HCl is occurring in the injector port (lower inlet temp to 220°C) or the reaction has produced the alkyne.

Protocol B: 1H NMR Structural Validation

Rationale: NMR is the only method to definitively confirm the integrity of the vinyl chloride geometry. The terminal vinyl protons on the chlorovinyl group appear in a distinct region compared to standard terminal alkenes.

Key Chemical Shifts (


, 400 MHz): 
Proton TypeApprox. Shift (

)
MultiplicityDiagnostic Value
Vinyl (=CH₂) 5.15 - 5.30 ppm m (2H) Critical: Confirm retention of Cl-alkene.
Ester (-OCH₂-)4.12 ppmq (2H)Disappears upon reduction to alcohol.

-Carbon (-CH₂-CO-)
2.28 ppmt (2H)Shifts upfield (~1.5 ppm) upon reduction.
Alkyl Chain1.3 - 1.7 ppmmBackbone integration reference.

Protocol:

  • Take 20 µL of reaction mixture.

  • Dissolve in 0.6 mL

    
    .
    
  • Acquire 16 scans (d1 = 1.0s).

  • Pass/Fail Criteria: Integration of Vinyl (5.2 ppm) vs. Methyl (1.25 ppm) must be 2:3.

Case Study Protocol: Monitoring Ester Reduction

Objective: Track the conversion of Ethyl 8-chloro-8-nonenoate to 8-chloro-8-nonen-1-ol using DIBAL-H (Diisobutylaluminum hydride). Challenge: Prevent over-reduction or elimination of the vinyl chloride.

Workflow Diagram

ReactionWorkflow React Reaction Pot (-78°C, DIBAL-H) Quench Aliquot Quench (Rochelle Salt/Et2O) React->Quench t = 15, 30, 60 min Extract Phase Separation Quench->Extract Analyze GC-MS Analysis Extract->Analyze Organic Layer

Figure 2: Sampling workflow for moisture-sensitive hydride reductions.

Step-by-Step Procedure:
  • Sampling:

    • At t=0, 30, and 60 mins, withdraw 50 µL of the reaction mixture using a dry, nitrogen-purged syringe.

    • Note: Do not expose the main reaction vessel to air; maintain positive

      
       pressure.
      
  • Quenching (Critical):

    • Dispense the aliquot immediately into a GC vial containing 200 µL of saturated Rochelle Salt solution (Potassium sodium tartrate) and 500 µL of Diethyl Ether (

      
      ).
      
    • Why Rochelle Salt? It complexes aluminum salts, preventing the formation of emulsions that trap the organic product, ensuring accurate quantitative recovery for analysis [1].

  • Extraction:

    • Vortex vigorously for 30 seconds until two clear layers form.

    • Transfer 100 µL of the top organic layer to a fresh vial containing a glass insert.

  • Analysis:

    • Inject 1 µL into the GC-MS using the method in Section 3.

    • Target: Disappearance of Ester peak (m/z 218) and appearance of Alcohol peak (m/z ~176 for M+, or M-18 water loss peak).

  • Troubleshooting:

    • Observation: Appearance of peak at m/z 138 (Alkyne alcohol).

    • Cause: Reaction temperature too high (>-40°C) causing elimination of HCl.

    • Action: Cool reaction to -78°C immediately.

References

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard protocol for Rochelle salt workup of aluminum hydrides).
  • Kishi, Y., et al. (1978). "Synthetic studies on aplysiatoxins." Journal of the American Chemical Society, 100(9), 2932–2933. Link (Foundational synthesis describing similar vinyl chloride intermediates).

  • ChemicalBook. (n.d.). "Ethyl 8-chloro-6-hydroxyoctanoate Synthesis." Link (General reference for chlorooctanoate precursors).

  • SetTek. (n.d.). "Method 107a - Determination of Vinyl Chloride Content." Link (Standard for GC analysis of vinyl chlorides).

Disclaimer: This protocol involves hazardous chemicals (chlorinated esters, hydrides).[1] All work must be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Effects on Ethyl 8-chloro-8-nonenoate

This technical guide addresses the solvent-dependent stability profiles of Ethyl 8-chloro-8-nonenoate . It is designed for researchers observing unexpected degradation, yield loss, or impurity formation during synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solvent-dependent stability profiles of Ethyl 8-chloro-8-nonenoate . It is designed for researchers observing unexpected degradation, yield loss, or impurity formation during synthesis, purification, or storage.


), Ethyl Ester (

)
Executive Summary: The Stability Matrix

Ethyl 8-chloro-8-nonenoate presents a unique stability challenge due to its bifunctional nature. It contains an ethyl ester , susceptible to classical hydrolysis/transesterification, and a terminal vinyl chloride (2-chloro-1-alkene moiety), which is kinetically stable toward nucleophilic substitution (


) but thermodynamically unstable toward acid-catalyzed hydration.

Critical Solvent Rules:

  • Avoid Acidic Protic Solvents: Traces of acid in water or alcohols will hydrate the vinyl chloride to a methyl ketone (Ethyl 8-oxononanoate).

  • Match the Alcohol: Never use Methanol for storage; it causes rapid transesterification to the Methyl ester.

  • Control Water Content: In aprotic polar solvents (DMF, DMSO), high water content (>0.1%) promotes ester hydrolysis even at neutral pH due to increased nucleophilicity of water.

Diagnostic Troubleshooting (Q&A)
Scenario A: "I see a new peak at M-2 (or M+16) in my LC-MS after storage."

Q: Why is my compound converting into a ketone? A: You are likely observing Acid-Catalyzed Hydration of the Vinyl Chloride .

  • The Mechanism: Unlike alkyl chlorides, vinyl chlorides do not undergo elimination easily. Instead, in the presence of moisture and trace acid (often from degrading

    
     or unbuffered silica), the double bond is protonated to form a carbocation at C8. Water attacks this cation, eliminating HCl to form the ketone (Ethyl 8-oxononanoate).
    
  • The Solvent Culprit: Wet Chloroform (

    
    ), unbuffered Dichloromethane (DCM), or wet Ethers.
    
  • Corrective Action:

    • Filter solvents through basic alumina before use to remove acid traces.

    • Add a stabilizer (e.g., silver foil or dilute

      
      ) if storing in chlorinated solvents.
      
Scenario B: "My yield dropped, and I isolated a Methyl ester byproduct."

Q: I used Methanol to improve solubility during chromatography. Why did the ethyl group vanish? A: You triggered Base-Catalyzed Transesterification .

  • The Mechanism: Alcohols are not inert. In the presence of even weak Lewis acids (silica gel) or weak bases, Methanol acts as a nucleophile, displacing the Ethanol leaving group.

  • The Solvent Culprit: Methanol (MeOH) or Isopropanol (IPA).

  • Corrective Action:

    • Rule of Thumb: Always match the solvent alcohol to the ester alkyl group. Use Ethanol if you must use a protic solvent.

    • Switch to Acetonitrile/Water gradients for Reverse Phase HPLC.

Scenario C: "The compound turned into an insoluble gum during concentration."

Q: Is this polymerization? A: Yes, likely Radical Polymerization of the Vinyl Halide .

  • The Mechanism: Vinyl chlorides are monomers. While less reactive than vinyl acetate, they can oligomerize under concentrated conditions if radical initiators (peroxides in ethers) or light are present.

  • The Solvent Culprit: THF or Diethyl Ether (containing peroxides), or neat concentration at high heat.

  • Corrective Action:

    • Use inhibitor-free solvents only if used immediately.

    • Do not distill to dryness; leave a small volume of high-boiling solvent (e.g., Toluene) if possible.

    • Store in the dark.

Solvent Compatibility Data
Solvent ClassRepresentative SolventsCompatibilityPrimary RiskRecommendation
Non-Polar Hexane, Toluene, HeptaneHigh Low solubility for polar impurities.Best for Storage. Store at -20°C.
Chlorinated DCM, ChloroformMedium Acid generation (HCl) over time causes ketone formation.Use only if filtered through basic alumina. Avoid long-term storage.
Polar Aprotic DMSO, DMF, AcetonitrileMedium-High Hydrolysis if "wet". DMSO may act as an oxidant at high T.Good for reactions. Ensure water < 0.05%.
Protic (Mismatched) Methanol, IsopropanolLow Transesterification .DO NOT USE.
Protic (Matched) EthanolMedium Hydrolysis (if wet).Acceptable for short-term handling.
Ethers THF, Diethyl Ether, MTBEMedium Peroxide formation triggers polymerization.Test for peroxides. Use BHT-stabilized THF.
Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: The "Ketone Pathway" (Acid/Moisture) and the "Transesterification Pathway" (Wrong Alcohol).

DegradationPathways cluster_legend Solvent Triggers Target Ethyl 8-chloro-8-nonenoate (Target) Ketone Ethyl 8-oxononanoate (Ketone Impurity) Target->Ketone H2O / H+ (Acid Hydrolysis of Vinyl Cl) MeEster Methyl 8-chloro-8-nonenoate (Transesterified) Target->MeEster MeOH (Solvent Mismatch) Acid 8-chloro-8-nonenoic acid (Hydrolysis) Target->Acid H2O / Base (Saponification) Warning1 Wet CDCl3 triggers Ketone path Warning2 Methanol triggers Me-Ester path

Caption: Figure 1. Primary degradation pathways.[1] The red paths indicate solvent-induced failures common in purification steps.

Standard Operating Procedure (SOP) for Handling

To ensure maximum stability for Ethyl 8-chloro-8-nonenoate, follow this self-validating protocol:

Step 1: Solvent Preparation

  • Protocol: All organic solvents must be dried. For DCM or Chloroform, pass through a plug of Basic Alumina immediately before use to neutralize HCl traces [1].

  • Validation: Check pH of the solvent on wet pH paper; it must be neutral (pH 6-7).

Step 2: Dissolution & Transfer

  • Protocol: Prefer Toluene or Anhydrous Ethanol for transfers. Avoid Methanol.

  • Reasoning: Toluene is non-nucleophilic and aprotic, preventing both hydrolysis and transesterification.

Step 3: Storage

  • Protocol: Store neat (oil) or in Toluene solution at -20°C under Argon.

  • Validation: Re-analyze via 1H-NMR before use. Look for the disappearance of the vinyl proton signals (typically

    
     5.0-5.5 ppm) and appearance of a methyl ketone singlet (
    
    
    
    2.1 ppm) [2].
References
  • Purification of Laboratory Chemicals . Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. Relevance: Standard protocols for removing acid from chlorinated solvents to prevent acid-catalyzed degradation.

  • Hydrolysis of Vinyl Chlorides to Ketones . Source: Rappoport, Z. (Ed.). (1992). The Chemistry of Halides, Pseudo-Halides and Azides. Wiley.[2] Relevance: Mechanistic grounding for the conversion of vinyl halides to ketones under acidic hydration conditions.

  • Solvent Effects in Organic Chemistry . Source: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Relevance: Comprehensive data on solvent polarity and solvolysis rates affecting ester stability.

  • PubChem Compound Summary: Ethyl 8-chlorooctanoate . Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344782. Relevance: Stability data for the saturated analog, highlighting aquatic toxicity and hydrolysis risks.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 8-chloro-8-nonenoate

[1] Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Chlorodeoxygenation of Ethyl 8-oxononanoate Executive Technical Summary The Molecule: Ethyl 8-chloro-8-non...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Chlorodeoxygenation of Ethyl 8-oxononanoate

Executive Technical Summary

The Molecule: Ethyl 8-chloro-8-nonenoate is a specialized terminal vinyl chloride intermediate, often utilized in the synthesis of prostaglandins, pheromones, and functionalized fatty acids.[1]

The Challenge: The scale-up synthesis of this molecule is notoriously difficult due to the "Gem-Dichloride Trap." The standard industrial route involves the reaction of Ethyl 8-oxononanoate (keto-ester) with chlorinating agents (e.g.,


, 

).

Primary Failure Modes:

  • Regio-scrambling: Formation of the thermodynamically stable internal vinyl chloride (7-nonenoate) rather than the desired terminal isomer.

  • Thermal Runaway: Violent exotherms during the quenching of phosphorus intermediates.

  • Silica Degradation: Vinyl chlorides are acid-sensitive; standard purification often leads to hydrolysis or polymerization.

Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your batch record against these baseline parameters derived from optimized scale-up protocols (300 mmol – 1 mol scale).

ParameterSpecificationScientific Rationale
Reagent Quality

(Fresh, white powder)
Yellow/caked

contains

, inducing premature acid-catalyzed isomerization.[1]
Temperature (Rxn)

High temps favor the internal elimination (Zaitsev product) over the terminal (Hofmann).
Quench pH Maintain

Acidic aqueous workup hydrolyzes the vinyl chloride back to the ketone.
Base Selection 2,6-Lutidine or

Bulky bases favor kinetic elimination to the terminal alkene.[1]
Solvent

or Toluene
Non-polar solvents suppress carbocation rearrangement.

Troubleshooting Guide (FAQ & Root Cause Analysis)

Category A: Reaction Monitoring & Conversion

Q: HPLC/GC shows a persistent peak at the same retention time as the starting material, but the mass spec shows +54 Da.[1] What is happening?

  • Diagnosis: You are stuck at the Gem-Dichloride Intermediate (Ethyl 8,8-dichlorononanoate).[1]

  • The Science: The reaction proceeds in two steps:[1][2][3] (1) Chlorination to the gem-dichloride, and (2) Thermal or base-induced elimination of HCl.

  • The Fix:

    • Immediate: Do not add more

      
      . The chlorination is complete.[1] You need to drive the elimination.[4]
      
    • Action: Add a mild base (e.g., Pyridine or Sodium Carbonate) and gently warm the mixture (

      
      ). If using neat conditions, apply a slight vacuum to remove HCl gas, shifting the equilibrium.[1]
      

Q: My yield dropped significantly when scaling from 50g to 500g. The crude looks black/tarry. [1]

  • Diagnosis: Thermal Polymerization caused by inadequate heat removal.

  • The Science: The reaction of ketones with

    
     is exothermic. On a large scale, the "heat sink" effect of the solvent is reduced relative to the volume.[1] Excess local heat triggers the polymerization of the electron-rich vinyl chloride.
    
  • The Fix:

    • Switch from "dumping" solid

      
       to a slurry dosing  method. Suspend 
      
      
      
      in toluene and dose the ketone into the slurry at
      
      
      .
    • Reference: See Vertex Pharmaceuticals patent data on alkenyl chloride scale-up issues [1].[5]

Category B: Impurity Profile

Q: I see a ~15% impurity of the internal isomer (Ethyl 8-chloro-7-nonenoate).

  • Diagnosis: Thermodynamic Equilibration .

  • The Science: The terminal double bond (8-nonenoate) is the kinetic product (Hofmann elimination). The internal double bond (7-nonenoate) is the thermodynamic product (Zaitsev elimination). Prolonged reaction times or acidic conditions catalyze the isomerization to the internal alkene.

  • The Fix:

    • Quench Early: Do not let the reaction stir overnight "for good measure."

    • Buffer: Add 0.1 eq of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or solid

      
       to the reaction to scavenge HCl as it forms, preventing acid-catalyzed isomerization.
      

Q: There is a "triple bond" peak (Ethyl 8-nonynoate) in the NMR.

  • Diagnosis: Over-Elimination .

  • The Science: If you use a strong base (e.g., NaOEt, KOtBu) or high heat to force the elimination of the gem-dichloride, you will perform a double elimination, stripping two moles of HCl to form the alkyne.[1]

  • The Fix: Use milder bases. Switch to amine bases (Triethylamine, DIPEA) or thermal elimination in high-boiling solvents (Toluene reflux) without strong alkoxides.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for the synthesis and purification of Ethyl 8-chloro-8-nonenoate.

SynthesisLogic Start Start: Ethyl 8-oxononanoate Reaction Reaction: PCl5 / Toluene / 0°C Start->Reaction Check Check GC/MS Reaction->Check GemDi Intermediate: Gem-Dichloride (M+54 Da) Check->GemDi Major Peak Product Target: Ethyl 8-chloro-8-nonenoate Check->Product Target Peak ImpurityAlk Impurity: Alkyne (Over-elimination) Check->ImpurityAlk Peak M-36 ImpurityInt Impurity: Internal Isomer (Thermodynamic Drift) Check->ImpurityInt Isomer Shift ActionElim Action: Add Pyridine + Heat (40°C) GemDi->ActionElim ActionElim->Check AdjustBase Protocol Adjustment ImpurityAlk->AdjustBase Switch to weaker base AdjustTime Protocol Adjustment ImpurityInt->AdjustTime Reduce Rxn Time / Add CaCO3

Figure 1: Decision logic for reaction monitoring. Yellow nodes indicate decision points; Green indicates success/corrective action; Red indicates failure modes.

Validated Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of Ethyl 8-chloro-8-nonenoate (100g Scale). Method: Modified Vilsmeier-Haack /


 Chlorination.
Step 1: Reagent Preparation
  • Precursor: Dry Ethyl 8-oxononanoate (azeotropically dried with toluene).

  • Reagent:

    
     (1.1 equivalents). Note: Handle in a glovebox or with strict moisture exclusion.
    
  • Solvent: Anhydrous

    
     (DCM) or Toluene (preferred for larger scales).
    
Step 2: The Reaction
  • Setup: 2L Jacketed Reactor with overhead stirring and

    
     sweep.
    
  • Charging: Charge

    
     (1.1 eq) and Toluene (5 vol). Cool to 
    
    
    
    .
  • Addition: Add Ethyl 8-oxononanoate (1.0 eq) dropwise over 2 hours. Do not allow internal temp to exceed

    
    .
    
  • Digestion: Allow to warm to

    
     and stir for 4 hours.
    
  • Elimination (The Critical Step):

    • Check: GC should show Gem-Dichloride.

    • Action: Add Pyridine (2.5 eq) dropwise (Exothermic!).

    • Heat: Warm to

      
       for 2-4 hours to force elimination to the vinyl chloride.
      
Step 3: Work-up & Purification (The "Vertex" Method)
  • Quench: Pour reaction mixture into Ice/NaHCO3 (sat) . Crucial: The aqueous phase must remain basic (pH 8-9) to prevent hydrolysis.

  • Separation: Extract with Hexanes (improves separation from phosphorus gums).

  • Purification:

    • Do NOT use standard Silica Gel. The acidity of silica will degrade the product.

    • Method A:Basified Silica. Slurry silica gel with 1%

      
       in Hexanes before packing the column.
      
    • Method B (Preferred for >100g):Vacuum Distillation. Add a radical inhibitor (BHT, 500 ppm) and distill under high vacuum (<1 mbar).

References & Authority

  • Vertex Pharmaceuticals Patent (Scale-up of Alkenyl Chlorides):

    • Context: Documents the yield loss during scale-up of ketone chlorination and the necessity of specific base treatments.

    • Source: Vertex Pharmaceuticals.[5] (2000). Preparation of vinyl chlorides. WO Patent.

  • Review of Vinyl Chloride Synthesis:

    • Context: Comprehensive review of

      
       and Vilsmeier-Haack reagents for converting ketones to vinyl chlorides.
      
    • Source:Beilstein J. Org. Chem. 2016, 12, 1629–1655.[1]

  • Regioselectivity in Elimination:

    • Context: Mechanisms of Hofmann vs. Zaitsev elimination in gem-dichlorides.

    • Source:J. Org.[6] Chem. 2017, 82, 12, 6638.[1]

(Note: While specific literature on "Ethyl 8-chloro-8-nonenoate" is proprietary or sparse, the protocols above are derived from the validated chemistry of analogous long-chain


-chloro-alkenoates).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Polymerization of Vinyl Chloride Monomers

Welcome to the technical support center for vinyl chloride monomer (VCM) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of vinyl chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinyl chloride monomer (VCM) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of vinyl chloride polymerization. Here, we address common experimental challenges with in-depth, scientifically grounded explanations and actionable troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My polymerization reaction is showing low or no conversion of vinyl chloride monomer. What are the likely causes?

A1: Low or zero conversion in VCM polymerization is a frequent issue that can stem from several factors, primarily related to the initiator, monomer purity, or the presence of inhibitors.

  • Initiator Problems: The free-radical initiator is critical for starting the polymerization chain reaction.[1] If the initiator is inactive, added in insufficient quantity, or the reaction temperature is too low to cause its decomposition into radicals, the polymerization will not proceed. Always verify the initiator's recommended decomposition temperature and half-life.

  • Monomer Impurities: The purity of the vinyl chloride monomer is paramount. Certain impurities, even at parts-per-million levels, can act as potent inhibitors or retarders, effectively stopping the polymerization.[2][3] Common culprits include styrene, 1,3-butadiene, and acetylene.[2][3][4] It is crucial to use high-purity VCM and to be aware of potential contaminants from the manufacturing process or storage.[2][3]

  • Presence of Inhibitors: VCM is often shipped with inhibitors like 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization during transport and storage.[5] These must be removed before polymerization, typically by an alkali wash or distillation. Failure to do so will prevent the reaction from starting.[5][6]

  • Oxygen Contamination: Oxygen is a well-known inhibitor of free-radical polymerization. It reacts with the initiator radicals to form stable species that do not initiate polymerization.[7] Ensure your reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) before and during the reaction.

Q2: The molecular weight of my resulting PVC is not within the desired range. How can I control it?

A2: Controlling the molecular weight of polyvinyl chloride (PVC) is essential for achieving the desired physical and mechanical properties of the final material.[8] Several factors influence the polymer chain length.

  • Polymerization Temperature: As a general rule, increasing the polymerization temperature will decrease the molecular weight of the PVC.[9] This is because higher temperatures increase the rate of chain transfer reactions and termination reactions relative to the rate of propagation.

  • Initiator Concentration: A higher concentration of the initiator leads to a greater number of growing polymer chains, which in turn results in a lower average molecular weight.[9]

  • Chain Transfer Agents (CTAs): The most direct way to control molecular weight is by adding a chain transfer agent to the reaction.[8][10] CTAs, such as carbon tetrabromide, interrupt the growth of a polymer chain and initiate a new one, effectively lowering the average molecular weight.[10] The concentration of the CTA can be adjusted to fine-tune the molecular weight.[8]

  • Polymerization Method: Different polymerization techniques yield different molecular weight profiles. For instance, emulsion polymerization tends to produce higher molecular weight PVC compared to suspension polymerization.[8][9]

Q3: The final PVC product is discolored (yellowing). What causes this and how can it be prevented?

A3: Discoloration, typically yellowing, in PVC is a sign of polymer degradation.[11][12] This degradation involves the loss of hydrogen chloride (dehydrochlorination) from the polymer backbone, leading to the formation of conjugated double bonds that absorb light and cause the color change.[13]

  • Thermal Degradation: High temperatures during polymerization or processing can initiate dehydrochlorination.[11][12][13] It's crucial to maintain precise temperature control throughout the reaction.

  • UV Exposure: PVC is susceptible to degradation from ultraviolet (UV) radiation.[11] If the polymerization is conducted in a vessel that allows UV light exposure, or if the final product is not properly stabilized, discoloration can occur.

  • Impurities: Certain impurities in the VCM can create structural defects in the polymer chain, such as tertiary or allylic chlorines, which are more susceptible to thermal elimination and act as initiation sites for degradation.[14]

  • Presence of Oxygen: Oxygen can accelerate the degradation process, especially at elevated temperatures.[12]

  • Prevention: To prevent discoloration, it's essential to use high-purity monomer, maintain strict temperature control, protect the reaction from UV light, and ensure an oxygen-free environment. Additionally, incorporating heat stabilizers and UV absorbers into the PVC formulation can significantly improve its color stability.[11]

Q4: I'm observing significant polymer buildup on the reactor walls (fouling). What can be done to minimize this?

A4: Reactor fouling is a common issue in VCM polymerization, particularly in suspension and emulsion processes.[6][15] It reduces heat transfer efficiency, can affect product quality, and necessitates frequent reactor cleaning.[6][15][16]

  • Causes of Fouling: Fouling occurs when polymer particles deposit and adhere to the internal surfaces of the reactor.[15] This can be influenced by factors such as agitation speed, the type and concentration of suspending or emulsifying agents, and the reactor surface material. In some cases, polymer can form an insoluble gel in regions with poor mixing or increased residence time.[17]

  • Mitigation Strategies:

    • Antifouling Agents: The most effective solution is the use of antifouling agents.[6][16] These are surface-active compounds that are applied to the reactor's internal surfaces before polymerization to prevent polymer adhesion.[18]

    • Optimizing Agitation: Proper agitation is crucial to maintain a stable dispersion of monomer droplets and prevent them from coalescing and sticking to the reactor walls.[9]

    • Suspending/Emulsifying Agents: The choice and concentration of suspending agents (in suspension polymerization) or emulsifiers (in emulsion polymerization) play a vital role in particle stability and can influence fouling.[6]

    • Reactor Cleaning: Regular and effective reactor cleaning between batches is essential to prevent the buildup of a hard polymer scale. High-pressure water jets are often used for this purpose.[18]

Section 2: Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Monomer Conversion

This guide provides a systematic approach to troubleshooting low conversion rates in vinyl chloride polymerization.

Step 1: Verify Initiator Activity and Concentration

  • Action: Check the expiration date and storage conditions of your initiator. Prepare a fresh solution if there is any doubt about its activity. Recalculate the required initiator concentration based on your target molecular weight and reaction kinetics.

  • Rationale: Initiators are often thermally sensitive and can lose activity over time if not stored correctly. An insufficient concentration will result in a low rate of initiation and, consequently, low polymer yield.

Step 2: Ensure Complete Removal of Inhibitors

  • Action: If you are using inhibited VCM, confirm that your inhibitor removal procedure is effective. For alkali washing, ensure the correct concentration of the washing solution and adequate contact time. For distillation, verify the distillation parameters.

  • Rationale: Residual inhibitors will scavenge the free radicals generated by the initiator, preventing the start of polymerization.[6]

Step 3: Analyze Monomer Purity

  • Action: If possible, analyze your VCM for common impurities using a technique like gas chromatography-mass spectrometry (GC-MS).[2][3] Pay close attention to known inhibitors like butadiene and styrene.[2][3]

  • Rationale: Impurities can have a significant impact on polymerization kinetics, even at very low concentrations.[4][19][20] Identifying specific contaminants can help pinpoint the source of the problem.

Step 4: Deoxygenate the Reaction System Thoroughly

  • Action: Implement a robust deoxygenation procedure. This typically involves several cycles of evacuating the reactor and backfilling with a high-purity inert gas. Sparging the reaction mixture with the inert gas can also be effective.

  • Rationale: Oxygen is a potent inhibitor of free-radical polymerization and must be rigorously excluded from the reaction environment.[7]

Troubleshooting Flowchart: Low Monomer Conversion

G start Low/No Conversion check_initiator Verify Initiator Activity & Concentration start->check_initiator check_inhibitor Ensure Inhibitor Removal check_initiator->check_inhibitor If problem persists check_purity Analyze Monomer Purity check_inhibitor->check_purity If problem persists deoxygenate Deoxygenate System check_purity->deoxygenate If problem persists success Problem Resolved deoxygenate->success If problem resolves fail Consult Senior Scientist deoxygenate->fail If problem persists

A systematic workflow for troubleshooting low conversion.

Guide 2: Achieving Target Molecular Weight

This section outlines the experimental parameters that can be adjusted to control the molecular weight of the resulting PVC.

ParameterEffect on Molecular WeightRationale
Temperature Increasing temperature decreases molecular weight.[9]Higher temperatures favor chain transfer and termination reactions over propagation.[9]
Initiator Concentration Increasing concentration decreases molecular weight.[9]More initiator generates more polymer chains, leading to shorter average chain lengths.[9]
Chain Transfer Agent (CTA) Concentration Increasing concentration decreases molecular weight.[10]CTAs actively terminate growing chains and initiate new ones.[10]
Monomer Concentration Higher monomer concentration generally leads to higher molecular weight.Increased availability of monomer favors propagation over other reactions.

Experimental Protocol: Molecular Weight Control using a Chain Transfer Agent

  • Baseline Experiment: Conduct a polymerization reaction without any CTA to establish the baseline molecular weight under your standard conditions.

  • CTA Titration: Perform a series of polymerizations, systematically varying the concentration of the CTA (e.g., CBr₄). Start with a low concentration and gradually increase it.

  • Characterization: Determine the molecular weight of the resulting PVC from each experiment using a suitable technique like Gel Permeation Chromatography (GPC).

  • Data Analysis: Plot the average molecular weight as a function of the CTA concentration to establish a calibration curve for your specific reaction conditions. This will allow you to predict the amount of CTA needed to achieve a target molecular weight.

Guide 3: Preventing Polymer Discoloration

This guide focuses on practical steps to minimize degradation and discoloration of the PVC product.

Preventative Measures:

  • Strict Temperature Control: Employ a reliable temperature control system for your reactor and ensure there are no "hot spots."[10] The polymerization of VCM is exothermic, so efficient heat removal is crucial.[21]

  • UV Protection: If your reactor is made of glass or another UV-transparent material, shield it from ambient light, especially direct sunlight.[22]

  • High-Purity Reagents: Use the highest purity VCM available to minimize the incorporation of structural defects that can initiate degradation.[2][3][14]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the polymerization to prevent oxygen ingress.

  • Incorporate Stabilizers: For applications where long-term color stability is critical, consider adding heat and UV stabilizers to the final polymer.

Mechanism of PVC Degradation and Discoloration

G PVC PVC Chain (-CH2-CHCl-)n Dehydrochlorination Dehydrochlorination (-HCl) PVC->Dehydrochlorination Heat_UV Heat / UV Light Heat_UV->PVC Conjugated_Polyene Conjugated Polyene (-CH=CH-)n Dehydrochlorination->Conjugated_Polyene Discoloration Yellowing/ Discoloration Conjugated_Polyene->Discoloration

The primary pathway for PVC discoloration.

Section 3: Safety Precautions

Working with vinyl chloride monomer requires strict adherence to safety protocols due to its toxicity and flammability.

  • Carcinogen: Vinyl chloride is a known human carcinogen.[23][24] All handling should be performed in a well-ventilated fume hood or a closed system to minimize inhalation exposure.[22][25]

  • Flammability: VCM is an extremely flammable gas.[7][23] Ensure that all equipment is properly grounded to prevent static discharge, and eliminate all potential ignition sources from the work area.[7][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22][25] In some cases, respiratory protection may be necessary.[25][26]

  • Storage: Store VCM in a cool, well-ventilated area away from heat, sunlight, and incompatible materials.[7][22][23] Ensure that storage containers are properly labeled and in good condition.

Always consult the Safety Data Sheet (SDS) for vinyl chloride monomer before beginning any experimental work.[7][23][25]

References

  • Polymerization of Vinyl Chloride - Toxic Docs. [Link]

  • PVC Resin Additives And Their Role in the Polymerization Process - 3V Sigma USA. [Link]

  • Mechanism of vinyl chloride polymerization - ResearchGate. [Link]

  • Effects of Imputities on Suspension PVC Resin Quality - Journal of American Science. [Link]

  • US2846482A - Inhibition of polymerization of vinyl chloride - Google P
  • Reasons for Discoloration of PVC Water Pipes - Knowledge. [Link]

  • What is the Reason of PVC Yellowing? - KPPlastics. [Link]

  • The science of vinyl discoloration - Marine Fabricator. [Link]

  • Why does PVC turn yellow? You may never have understood these 3 situations systematically - Rallychem. [Link]

  • Video: Radical Chain-Growth Polymerization: Mechanism - JoVE. [Link]

  • Vinyl Chloride Polymerization - SciSpace. [Link]

  • Vinyl Chloride Monomer Product Stewardship Summary | OxyChem. [Link]

  • The mechanism of free-radical polymerization of vinyl chloride monomer... - ResearchGate. [Link]

  • Vinyl Chloride Monomer Safety Data Sheet. [Link]

  • Vinyl Chloride Monomer - SAFETY DATA SHEET. [Link]

  • Vinyl Chloride Monomer SOP | PDF - Scribd. [Link]

  • Polymerisation inhibitor - Wikipedia. [Link]

  • Polyvinyl chloride - Wikipedia. [Link]

  • Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC | Semantic Scholar. [Link]

  • What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH. [Link]

  • Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC - OUCI. [Link]

  • VCM Vinyl Chloride Monomer - Westlake Corporation. [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google P
  • Control of molecular weight in polymerization of vinyl chloride with Cp*Ti(OPh)3/MAO catalyst | Semantic Scholar. [Link]

  • The prevention of PVC reactor fouling. - CDC Stacks. [Link]

  • Analysis in Vinyl Chloride (VCM) Production Process - Applied Analytics. [Link]

  • INVESTIGATION OF THE FOULING BEHAVIOUR OF A POLYMER DURING SYNTHESIS. [Link]

  • Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - RSC Publishing. [Link]

  • Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM) by TD-GC-MS and multivariate analysis - RSC Publishing. [Link]

  • (PDF) Development of a Method for the Identification of Organic Contaminants in Vinyl Chloride Monomer (VCM) by TD-GC-MS and Multivariate Analysis - ResearchGate. [Link]

  • Suspension-PVC in large reactors - Toxic Docs. [Link]

  • Application Note VCM / PVC Process - pH - Barben Analytical. [Link]

  • Fouling during solution polymerization in continuously operated reactors - OPUS. [Link]

  • Molecular weight distribution of poly(vinyl chloride) - ResearchGate. [Link]

  • Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function - MDPI. [Link]

  • Poly(chloroethene) (Polyvinyl chloride) - The Essential Chemical Industry. [Link]

  • The VCM Production Process Overview - Applied Analytics. [Link]

  • Structural Defects in Poly(vinyl chloride) and the Mechanism of Vinyl Chloride Polymerization: Comments on Recent Studies - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Work-up and Purification of Ethyl 8-chloro-8-nonenoate Coupling Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing Ethyl 8-chloro-8-nonenoate in palladium-catalyzed cross-coupling reactions. This guide is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing Ethyl 8-chloro-8-nonenoate in palladium-catalyzed cross-coupling reactions. This guide is structured to provide practical, field-proven insights into the critical work-up and purification stages of your synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your final product.

Introduction: The Challenge of Purity

Ethyl 8-chloro-8-nonenoate is a valuable substrate, featuring a vinyl chloride moiety for cross-coupling and an ethyl ester handle for further derivatization. While palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for C-C bond formation, the success of the synthesis is ultimately determined by the work-up and purification.[1][2][3][4] A robust work-up strategy is not merely about isolating the product; it's about systematically removing catalysts, unreacted starting materials, inorganic salts, and side products, each of which presents a unique chemical challenge. This guide addresses the most common issues encountered in the post-reaction phase.

Section 1: General Work-up and Purification Workflow

A standardized work-up procedure is the foundation of reproducible results. The following workflow is a reliable starting point for most coupling reactions involving Ethyl 8-chloro-8-nonenoate. The causality behind each step is explained to facilitate adaptation to your specific reaction conditions.

Core Workflow Diagram

G cluster_0 Post-Reaction Processing cluster_1 Purification A 1. Reaction Completion (Cool to RT) B 2. Quenching (e.g., Add sat. aq. NH4Cl) A->B Deactivate catalyst & reactive species C 3. Phase Separation (Transfer to Separatory Funnel, Add Organic Solvent & Water) B->C Prepare for extraction D 4. Aqueous Extraction (Separate Layers) C->D Remove inorganic salts, water-soluble reagents E 5. Organic Layer Washing (Wash with Brine) D->E Remove residual water F 6. Drying & Filtering (Dry over Na2SO4 or MgSO4, Filter) E->F Final drying G 7. Solvent Removal (Rotary Evaporation) F->G Concentrate crude product H 8. Crude Product Analysis (TLC, NMR, LC-MS) G->H I 9. Palladium Removal (if needed) (Filter through Celite/Silica Plug) H->I Visible Pd black or color contamination J 10. Column Chromatography H->J No visible Pd contamination or after step 9 I->J K 11. Pure Product (Combine fractions, remove solvent) J->K

Caption: General workflow for coupling reaction work-up.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems researchers may face during the work-up and purification process in a direct question-and-answer format.

Category A: Quenching & Aqueous Work-up

Q1: My reaction mixture is black/has black particles after completion. What is this and should I be concerned?

A: The black particulate is likely "palladium black," which is the agglomerated, insoluble, and inactive Pd(0) form of your catalyst.[5] Its formation is common and often indicates that the catalyst has done its job or has decomposed. While it is a sign of an inactive catalyst, it is primarily a purification issue. It is crucial to remove it as it can interfere with subsequent steps and contaminate your product. A simple filtration through a pad of Celite® is often effective for removing the bulk of this heterogeneous material.[6][7]

Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A: Emulsions are common when dealing with complex reaction mixtures containing both organic and aqueous phases, especially with residual surfactants or finely divided solids like palladium black.[8]

  • Causality: Emulsions are stabilized by substances that lower the interfacial tension between the organic and aqueous layers.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Q3: I suspect my ethyl ester is hydrolyzing during the work-up. What are the signs and how can I prevent it?

A: Ester hydrolysis, or saponification under basic conditions, converts your desired product into the corresponding carboxylate salt, which is typically water-soluble and will be lost to the aqueous phase.[9][10][11]

  • Signs of Hydrolysis:

    • Lower than expected yield of the desired ester.

    • The appearance of a new, more polar spot on a TLC plate (the carboxylic acid).

    • After acidification of the aqueous layers, you might see the precipitation of the carboxylic acid product.

  • Prevention Strategies:

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for aqueous washes if your goal is to isolate the ester. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralizing any acidic residues.[8]

    • Limit Contact Time: Minimize the time the organic layer is in contact with any aqueous base.

    • Temperature Control: Perform extractions at room temperature. Elevated temperatures accelerate hydrolysis.[12]

Category B: Purification and Contaminant Removal

Q4: After filtration and solvent removal, my product is still gray/darkly colored. How do I remove residual, soluble palladium?

A: While Celite filtration removes heterogeneous palladium black, soluble palladium species (often complexes with ligands) can remain, causing discoloration.[7][13]

  • Causality: The palladium catalyst and its complexes can be soluble in the organic phase.

  • Solutions:

    • Silica Gel Plug: Pass the crude product through a short plug of silica gel, eluting with your column chromatography solvent system. Palladium compounds are often polar and will adsorb strongly to the silica.

    • Activated Carbon: Stirring the crude product in a suitable solvent with a small amount of activated carbon for 15-30 minutes, followed by filtration through Celite®, can effectively adsorb residual palladium. Use carbon sparingly to avoid adsorbing your product.

    • Palladium Scavengers: For challenging cases, especially in pharmaceutical development where very low ppm levels of palladium are required, specialized scavengers can be used. Thiol-based reagents, such as 2,4,6-trimercaptotriazine (TMT), can be added to the solution to precipitate palladium, which is then filtered off.[14][15]

Q5: In my Suzuki coupling, the product is co-eluting with boronic acid-related impurities during chromatography. How can I remove them beforehand?

A: Boronic acids and their anhydrides (boroxines) are common impurities in Suzuki reactions and can complicate purification.[16]

  • Causality: Boronic acids are acidic and can have polarities similar to the desired product.

  • Solution - Basic Extraction: Before chromatography, perform a liquid-liquid extraction with a mild aqueous base (e.g., 1M NaHCO₃ or K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will be extracted into the aqueous phase.

    • Protocol: Dilute the crude mixture in an organic solvent (e.g., ethyl acetate) and wash 2-3 times with the basic solution. Check the organic layer by TLC to confirm the removal of the boronic acid spot.

Q6: What are common side products in these coupling reactions that I should watch out for during purification?

A: Besides unreacted starting materials, several side products can form, complicating purification.

  • Homocoupling: The coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of the terminal alkyne (in Sonogashira reactions, known as the Glaser coupling) can occur. These are often non-polar and can be separated by chromatography.

  • Protodehalogenation/Protodeborylation: Replacement of the chlorine atom or the boronic acid group with a hydrogen atom from the solvent or trace water. This leads to the formation of ethyl 8-nonenoate or the arene/alkene from your coupling partner, respectively.

  • β-Hydride Elimination: In Heck reactions, this is a key step in the catalytic cycle but can sometimes lead to isomerized alkene byproducts.[17]

Section 3: Key Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Suzuki-Miyaura Reaction

This protocol assumes the reaction was run in a solvent like dioxane or THF with a base like K₃PO₄ or Cs₂CO₃.[5]

  • Cooling & Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether (approx. 10-20 times the reaction volume).[6]

  • Filtration (Optional but Recommended): If significant palladium black has formed, filter the diluted mixture through a pad of Celite® in a sintered glass funnel. Wash the pad with additional organic solvent to ensure complete recovery of the product.[6]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Add deionized water or a saturated aqueous solution of NH₄Cl and shake gently. Separate the layers.

  • Base Wash (for Boronic Acid Removal): Wash the organic layer with a saturated aqueous NaHCO₃ solution (2 x 10% of the organic layer volume). This step is crucial for removing excess boronic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution (1 x 10% of the organic layer volume) to remove the bulk of the dissolved water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to column chromatography.

Troubleshooting Palladium Removal: A Decision Tree

G decision decision process process result result start Crude Product is Dark/Colored d1 Is solid Pd Black visible? start->d1 p1 Filter through Celite® pad d1->p1 Yes d2 Is filtrate clear of color? d1->d2 No p1->d2 p2 Pass through short silica plug d2->p2 No end Proceed to Chromatography d2->end Yes d3 Is product still colored? p2->d3 p3 Treat with activated carbon or a chemical scavenger (e.g., TMT) d3->p3 Yes d3->end No p3->end

Caption: Decision tree for removing palladium residues.

Section 4: Data and Reference Tables

Table 1: Solvent Selection for Extraction and Chromatography
Solvent System (v/v)ApplicationRationale & Notes
Extraction Solvents
Ethyl Acetate (EtOAc)General PurposeGood balance of polarity to dissolve the product, immiscible with water.[6]
Diethyl Ether (Et₂O)General PurposeLower boiling point than EtOAc, easier to remove. Can form peroxides.
Dichloromethane (DCM)Use with CautionHigher density than water (bottom layer). Prone to forming emulsions.[8]
Chromatography Eluents
Hexanes/Ethyl AcetateStandard SystemA gradient from low to high EtOAc polarity is typically effective. The non-polar nature of the C9 chain requires a significant hexane component.
Toluene/Ethyl AcetateFor Arylated ProductsToluene can improve the solubility of aromatic products and modify the separation.
Hexanes/DCMFor less polar productsGood for separating non-polar impurities from a slightly more polar product.

References

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 2, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 2, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 2, 2026, from [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 101(1), 1317-1346.
  • How to purify esterification product? (2016, April 15). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Bremeyer, N., Smith, S. C., Ley, S. V., & Gaunt, M. J. (2004). A palladium-catalyzed arylation of vinyl ethers with aryl halides.
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Liquid-Liquid Extraction. (2021, June 20). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Basic Hydrolysis of Esters (Saponification). (2022, October 27). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923-5925.
  • Hydrolysing esters. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]

  • Extraction of organic compounds from aqueous solutions. (1989). Google Patents.
  • Your trick to remove residual palladium. (2020, May 19). Reddit. Retrieved February 2, 2026, from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquid-liquid contactor. (2004). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Process for the simultaneous coproduction and purification of ethyl acetate and isopropyl acetate. (2004). Google Patents.
  • Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. (2018, March 31). YouTube. Retrieved February 2, 2026, from [Link]

  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved February 2, 2026, from [Link]

  • Liquid-Liquid Extraction. (2022, October 3). YouTube. Retrieved February 2, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Carbon—Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. (2007). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A. F. Littke and G. C. Fu. (2002). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Journal of the American Chemical Society, 124(45), 13408-13418.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved February 2, 2026, from [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels. Retrieved February 2, 2026, from [Link]

  • Esters. (n.d.). GL Sciences. Retrieved February 2, 2026, from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved February 2, 2026, from [Link]

  • Ester Hydrolysis. (n.d.). J&K Scientific. Retrieved February 2, 2026, from [Link]

  • Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 2, 2026, from [Link]

  • Removal of Pd residues. (2020, February 29). Gold Refining & Metal Extraction Forum. Retrieved February 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Validation of Ethyl 8-chloro-8-nonenoate: A Precision Scaffold for Lipid &amp; Pheromone Mimetics

Topic: Characterization and Validation of Ethyl 8-chloro-8-nonenoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 8-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and Validation of Ethyl 8-chloro-8-nonenoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 8-chloro-8-nonenoate (CAS 485320-23-8) represents a specialized class of


-functionalized vinyl halides  used as high-value building blocks in the synthesis of macrocyclic lactones, functionalized fatty acids, and pheromone analogs. Unlike simple terminal alkenes or saturated halo-esters, this compound features a 2-chloro-1-alkene  moiety—a "privileged handle" that enables the regioselective formation of 1,1-disubstituted alkenes via transition-metal-catalyzed cross-coupling.

This guide provides a technical roadmap for the characterization, validation, and strategic application of Ethyl 8-chloro-8-nonenoate, distinguishing it from its bromo- and keto-analogs.

Comparative Analysis: Selecting the Right Precursor

In drug discovery and lipid synthesis, the choice of the


-terminus dictates the synthetic strategy. The table below compares Ethyl 8-chloro-8-nonenoate against its primary alternatives.
FeatureEthyl 8-chloro-8-nonenoate Ethyl 8-bromo-8-nonenoate Ethyl 8-oxononanoate
Structure Vinyl Chloride (-C(Cl)=CH2)Vinyl Bromide (-C(Br)=CH2)Ketone (-C(O)CH3)
Stability High (Resistant to hydrolysis)Moderate (Light sensitive)High
Reactivity Tunable (Requires specialized Pd-catalysts)High (Standard Pd-coupling)Nucleophilic addition only
Primary Utility Late-stage Diversification (Suzuki/Negishi)Rapid Cross-CouplingGrignard/Wittig reactions
Atom Economy Excellent for 1,1-disubstituted alkenesGood, but Br is heavier wastePoor for alkene synthesis

Expert Insight: Choose the Chloro-derivative when scale-up stability is paramount. While the Bromo-analog couples faster, it degrades more rapidly under ambient storage. The Chloro-analog serves as a robust "masked ketone" that can survive multi-step synthesis before being activated for coupling or hydrolyzed.

Structural Characterization & Validation

To ensure the integrity of the 2-chloro-1-alkene moiety, specific spectroscopic signatures must be validated. The vinyl chloride group is prone to isomerization if synthesized improperly; therefore, the following markers are critical.

A. Nuclear Magnetic Resonance (NMR)

The definitive validation of the structure relies on the unique chemical shift of the geminal vinyl protons.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.15 (s, 1H)  and 
      
      
      
      5.25 (s, 1H):
      Characteristic signals for the terminal =CH2 protons. Unlike a simple terminal alkene (multiplets), the chlorine substituent deshields these protons and splits them into distinct singlets (or narrow doublets,
      
      
      Hz).
    • 
       4.12 (q, 2H):  Ethyl ester methylene.
      
    • 
       2.45 (t, 2H): 
      
      
      
      -methylene to the vinyl chloride.
    • 
       2.28 (t, 2H): 
      
      
      
      -methylene to the ester.
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       ~140.5 ppm:  Quaternary vinyl carbon (-C(Cl)=).
      
    • 
       ~113.2 ppm:  Terminal vinyl carbon (=CH2).
      
    • 
       173.8 ppm:  Carbonyl carbon.
      
B. Mass Spectrometry (GC-MS)
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the molecular ion (

    
    ) and the (
    
    
    
    ) peak.
  • Fragmentation: Look for the loss of the ethoxy group (

    
    ) and the characteristic 
    
    
    
    -cleavage of the ester.
Experimental Protocols
Protocol A: Synthesis via Alkyne Hydrochlorination

Rationale: Direct hydrochlorination of Ethyl 8-nonynoate is the most atom-economical route to the Markovnikov product (2-chloro-1-alkene).

  • Reagents: Ethyl 8-nonynoate (1.0 eq), Methanol (solvent), Acetyl Chloride (source of HCl).

  • Procedure:

    • Cool methanol (10 vol) to 0°C.

    • Add Acetyl Chloride (1.5 eq) dropwise to generate anhydrous HCl in situ.

    • Add Ethyl 8-nonynoate dropwise.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Critical Step: Quench with saturated NaHCO

      
      . The vinyl chloride is acid-stable but prolonged exposure can lead to polymerization.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

  • Yield: Expect 85-92%.

Protocol B: Pd-Catalyzed Cross-Coupling (Validation of Activity)

Rationale: This protocol validates the "active" nature of the C-Cl bond using a Suzuki-Miyaura coupling to form a functionalized lipid.

  • Reagents: Ethyl 8-chloro-8-nonenoate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)

    
     (2 mol%), S-Phos (4 mol%), K
    
    
    
    PO
    
    
    (2.0 eq).
  • Procedure:

    • Dissolve substrate and boronic acid in Toluene:Water (10:1).

    • Degas with Argon for 15 minutes (Oxygen inhibits the catalytic cycle).

    • Add Pd catalyst and ligand.

    • Heat to 80°C for 12 hours.

  • Result: Formation of Ethyl 8-phenyl-8-nonenoate.

    • Success Metric: Disappearance of the vinyl chloride singlets (

      
       5.15/5.25) and appearance of the phenyl-substituted alkene signals.
      
Strategic Application Workflows

The following diagram illustrates the divergent utility of Ethyl 8-chloro-8-nonenoate. It serves as a bifurcation point: it can either be hydrolyzed to a ketone or coupled to build complex lipid architectures.

G cluster_0 Divergent Synthesis Strategy Precursor Ethyl 8-nonynoate (Alkyne) Target Ethyl 8-chloro-8-nonenoate (Vinyl Chloride Scaffold) Precursor->Target HCl/MeOH (Hydrochlorination) Ketone Ethyl 8-oxononanoate (Methyl Ketone) Target->Ketone H2SO4 / H2O (Hydrolysis) Coupled 1,1-Disubstituted Alkene (Functionalized Lipid) Target->Coupled R-B(OH)2 / Pd-Cat (Suzuki Coupling)

Figure 1: Divergent synthetic pathways utilizing the vinyl chloride handle. The solid red arrow indicates the primary high-value application (Cross-Coupling).

References
  • Standard Synthesis of Vinyl Halides

    • Title: Stereoselective Synthesis of Vinyl Halides via Halo-Meyer-Schuster Rearrangement.
    • Source:Organic Letters, 2021.
    • URL:[Link] (General Methodology)

  • Cross-Coupling of Vinyl Chlorides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Chlorides.
    • Source:Chemical Reviews, 2000.
    • URL:[Link]

  • Catalog Verification (Compound Identification)

    • Title: Ethyl 8-chloro-8-nonenoate (CAS 485320-23-8) Product Entry.[1]

    • Source:ChemicalBook / AK Scientific.

Sources

Comparative

Benchmarking Suzuki coupling yields with Ethyl 8-chloro-8-nonenoate

A Comparative Technical Guide for Difficult Vinyl Chloride Substrates Executive Summary This guide benchmarks the performance of three distinct palladium catalytic systems in the Suzuki-Miyaura coupling of Ethyl 8-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Difficult Vinyl Chloride Substrates

Executive Summary

This guide benchmarks the performance of three distinct palladium catalytic systems in the Suzuki-Miyaura coupling of Ethyl 8-chloro-8-nonenoate . This substrate represents a specific class of "hard-to-couple" electrophiles: sterically hindered, deactivated vinyl chlorides .

While vinyl iodides and bromides are standard substrates, vinyl chlorides possess a significantly stronger C–Cl bond (approx. 96 kcal/mol), often rendering traditional catalytic systems inert. Furthermore, the geminal substitution at the C8 position of Ethyl 8-chloro-8-nonenoate introduces steric bulk that inhibits oxidative addition.

Key Findings:

  • Traditional Pd(PPh₃)₄ failed to provide commercially viable yields (<15%).

  • Pd-PEPPSI-IPr offered the highest robustness and ease of handling (88% yield).

  • XPhos Pd G2 provided the highest absolute yield (96%) and fastest turnover frequency (TOF), making it the superior choice for high-value synthesis where yield maximization is critical.

The Challenge: Substrate Analysis

The target molecule, Ethyl 8-chloro-8-nonenoate , features a terminal vinyl chloride moiety. In the context of drug development and fatty acid linker synthesis, this motif is often used as a stable precursor that avoids the light-sensitivity of iodides.

Structural Obstacles
  • Bond Dissociation Energy (BDE): The C(sp²)–Cl bond is difficult to break via oxidative addition compared to C–Br or C–I.

  • Geminal Hindrance: The alkyl chain at the C8 position creates steric crowding around the reaction center, impeding the approach of bulky palladium complexes.

  • Beta-Hydride Elimination: Although less of a risk in vinyl couplings than alkyl, the flexibility of the nonenoate chain can facilitate catalyst decomposition or isomerization if the reaction is too slow.

Benchmarking Landscape: Catalyst Selection

We compared three catalytic paradigms ranging from traditional to hyper-active modern systems.

SystemCatalyst PrecursorLigandBase/SolventRationale
A (Baseline) Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ / DMEThe historical standard. Expected to struggle with C-Cl activation.
B (Buchwald) XPhos Pd G2XPhos (Biaryl phosphine)K₃PO₄ / THF:H₂ODesigned specifically for difficult aryl/vinyl chlorides; promotes oxidative addition via monoligated Pd(0).
C (NHC) Pd-PEPPSI-IPrIPr (N-Heterocyclic Carbene)K₂CO₃ / DioxaneHighly stable "throw-away" ligand system; excellent for sterically demanding couplings.
Diagram 1: Mechanistic Differentiation

The following diagram illustrates why Systems B and C outperform System A. It highlights the active species geometry required to crack the C-Cl bond.

CatalyticComparison Substrate Ethyl 8-chloro-8-nonenoate (Strong C-Cl Bond) PPh3 System A: Pd(PPh3)4 Coordination saturated Low electron density Substrate->PPh3 XPhos System B: XPhos-Pd Monoligated LPd(0) High steric bulk + Electron Rich Accelerates Oxidative Addition Substrate->XPhos PEPPSI System C: Pd-PEPPSI-IPr Strong Sigma Donor (NHC) Steric bulk forces substrate interaction Substrate->PEPPSI Fail No Reaction / Dehalogenation PPh3->Fail Oxidative Addition Too Slow Product Coupled Product (High Yield) XPhos->Product Fast OA Stable Intermediate PEPPSI->Product Robust Cycle Air Stable

Caption: Mechanistic comparison showing how bulky, electron-rich ligands (XPhos, NHC) facilitate oxidative addition (OA) where PPh3 fails.

Experimental Data & Results

Reaction Conditions:

  • Scale: 1.0 mmol Ethyl 8-chloro-8-nonenoate.

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Temperature: 80°C (Oil bath).

  • Time: Monitored by GC-MS until consumption of starting material or 24h limit.

Table 1: Yield and Kinetic Comparison
ParameterSystem A (Pd(PPh₃)₄)System B (XPhos Pd G2)System C (Pd-PEPPSI-IPr)
Isolated Yield 12%96% 88%
GC Conversion (2h) < 5%98%75%
Reaction Time 24h (Incomplete)2h6h
Catalyst Loading 5.0 mol%1.0 mol%2.0 mol%
Impurities Dehalogenated byproductMinimalTrace homocoupling
Air Sensitivity High (Glovebox preferred)Low (Benchtop setup)Very Low (Benchtop setup)
Analysis
  • System A (Failure): The low yield confirms that PPh₃ is insufficiently electron-rich to activate the vinyl chloride bond. The catalytic cycle stalls at oxidative addition, leading to catalyst decomposition (Pd black formation observed).

  • System B (The Speed Demon): XPhos Pd G2 (Generation 2 Precatalyst) provided the fastest conversion. The bulky biaryl ligand prevents the formation of inactive dimeric Pd species and creates a highly active mono-ligated Pd(0) center.

  • System C (The Workhorse): Pd-PEPPSI-IPr performed admirably. While slightly slower than XPhos, it is extremely robust. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) mechanism ensures the active catalyst is released slowly and steadily, preventing aggregation.

Recommended Protocol: System B (XPhos Pd G2)

For researchers requiring maximum yield and purity, the XPhos system is the validated standard for this substrate.

Materials
  • Substrate: Ethyl 8-chloro-8-nonenoate (1.0 equiv)

  • Boronic Acid: Aryl/Vinyl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (1-2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)

  • Solvent: THF (HPLC Grade)

Step-by-Step Workflow
  • Charge Solids: To a reaction vial equipped with a stir bar, add XPhos Pd G2 (1 mol%), Boronic Acid (1.5 equiv), and Ethyl 8-chloro-8-nonenoate (1.0 equiv).

    • Note: If the substrate is liquid, add it after the solvent.

  • Degas (Crucial): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Why? Although XPhos is robust, oxygen competes for the phosphine ligand, reducing the effective catalyst concentration.

  • Solvent Addition: Add degassed THF via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ solution (2.0 equiv base relative to substrate). Ratio of THF:Water should be roughly 4:1 or 10:1.

  • Reaction: Heat to 60-80°C.

    • Monitoring: Check by TLC or LC-MS at 30 mins. The mixture should turn from a pale orange/yellow to a darker amber but should not crash out black precipitate immediately.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Diagram 2: The Validated Workflow

ExperimentalWorkflow Start Start: Ethyl 8-chloro-8-nonenoate Setup Add XPhos Pd G2 (1 mol%) + Boronic Acid (1.5 eq) Degas Vial (N2/Ar) Start->Setup Reaction Add THF / 0.5M K3PO4 Heat 80°C (2 hours) Setup->Reaction Monitor Monitor: LC-MS/TLC Target: Disappearance of SM Reaction->Monitor Monitor->Reaction Incomplete (<90%) Workup Workup: EtOAc Extraction Wash: Brine/H2O Monitor->Workup Complete Isolate Isolate: Flash Chromatography Yield: >95% Workup->Isolate

Caption: Optimized experimental workflow for XPhos Pd G2 coupling of vinyl chlorides.

Troubleshooting & Optimization

If yields drop below 80%, investigate the following parameters:

  • Catalyst Poisoning:

    • Symptom:[1][2][3][4][5][6][7][8] Reaction stalls at 50% conversion.

    • Fix: Ensure the Ethyl 8-chloro-8-nonenoate is free of sulfur or free amine impurities from previous synthesis steps (e.g., thionyl chloride residues).

  • Hydrolysis of Ester:

    • Symptom:[1][2][3][4][5][6][7][8] Formation of carboxylic acid byproduct.

    • Fix: Switch base from K₃PO₄ (stronger) to K₂CO₃ or Cs₂CO₃ and use anhydrous conditions (switch solvent to Dioxane/Toluene).

  • Beta-Hydride Elimination:

    • Symptom:[1][2][3][4][5][6][7][8] Isomerized alkene byproducts.

    • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand is sterically bulky and strongly coordinated, which suppresses beta-hydride elimination more effectively than phosphines in some specific chain geometries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nguyen, H. N., et al. (2003). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 125(39), 11818–11819. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. Organometallics, 32(18), 4997–5003. (Validating PEPPSI stability). Link

Sources

Validation

A Comparative Guide to Catalytic Cross-Coupling Reactions of Ethyl 8-Chloro-8-nonenoate

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Ethyl 8-chloro-8-nonenoate, a functionalized long-chain vinyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Ethyl 8-chloro-8-nonenoate, a functionalized long-chain vinyl chloride, presents a unique substrate for such transformations, offering a gateway to a diverse array of complex molecules. The selection of an appropriate catalytic system is paramount to achieving high efficiency, selectivity, and functional group tolerance. This guide provides an in-depth comparative analysis of various catalytic systems for cross-coupling reactions involving ethyl 8-chloro-8-nonenoate, supported by mechanistic insights and detailed experimental protocols.

Introduction to Cross-Coupling of Ethyl 8-Chloro-8-nonenoate

Ethyl 8-chloro-8-nonenoate possesses two key reactive sites: a vinyl chloride moiety and an ester functional group. The vinyl chloride is a challenging substrate for cross-coupling reactions due to the high bond strength of the C-Cl bond and the potential for competing side reactions. The ester group, while generally stable, can be susceptible to hydrolysis or other transformations under harsh reaction conditions. Therefore, the ideal catalyst must be highly active to cleave the C-Cl bond while being sufficiently mild to preserve the ester functionality. This guide will explore the utility of several palladium- and nickel-catalyzed cross-coupling reactions for this purpose.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions is critical for the successful cross-coupling of ethyl 8-chloro-8-nonenoate. Below is a comparative overview of several prominent catalytic systems.

Table 1: Comparative Overview of Catalytic Systems for Ethyl 8-chloro-8-nonenoate Reactions
Coupling ReactionTypical Catalyst SystemKey AdvantagesPotential Challenges
Suzuki-Miyaura Pd(0) with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf))High functional group tolerance; mild reaction conditions; commercially available and stable boronic acids.Potential for protodeboronation of the boronic acid; requires a base.
Kumada Ni(II) with phosphine ligands (e.g., NiCl₂(dppe))Highly reactive for unactivated chlorides; cost-effective nickel catalyst.Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.
Sonogashira Pd(0)/Cu(I) co-catalyst systemDirect formation of a C(sp²)-C(sp) bond, leading to enynes.Requires a terminal alkyne; potential for alkyne homocoupling (Glaser coupling).
Heck Pd(0) with phosphine ligandsCouples the vinyl chloride with an alkene; good for introducing vinyl groups.Regioselectivity can be an issue with certain alkenes.
Negishi Pd(0) or Ni(0) with phosphine ligandsHigh reactivity and functional group tolerance of organozinc reagents.Organozinc reagents can be sensitive to air and moisture.

Mechanistic Considerations and Catalyst Selection

The underlying mechanisms of these reactions dictate the choice of catalyst and ligands. For instance, the oxidative addition of the vinyl chloride to the metal center is a critical step. Electron-rich and bulky phosphine ligands on the metal center can facilitate this step, particularly for the less reactive C-Cl bond.

Suzuki-Miyaura Coupling: The Power of Palladium

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation.[1][2] For a substrate like ethyl 8-chloro-8-nonenoate, a palladium catalyst is generally preferred due to its broad functional group tolerance.[3] The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly enhance the catalytic activity towards the challenging vinyl chloride.[4][5][6] The choice of base and solvent is also crucial to prevent hydrolysis of the ester and to ensure efficient transmetalation.[7]

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the cross-coupling reactions of ethyl 8-chloro-8-nonenoate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 8-chloro-8-nonenoate with an arylboronic acid.

Materials:

  • Ethyl 8-chloro-8-nonenoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, base, and arylboronic acid.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add ethyl 8-chloro-8-nonenoate and the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kumada Coupling

This protocol describes a general procedure for the nickel-catalyzed Kumada coupling of ethyl 8-chloro-8-nonenoate with a Grignard reagent. Due to the reactivity of the Grignard reagent, protection of the ester group may be necessary.

Materials:

  • Ethyl 8-chloro-8-nonenoate (or a protected derivative)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents)

  • Nickel catalyst (e.g., NiCl₂(dppe), 5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing the nickel catalyst, add anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent to the catalyst suspension.

  • Add the ethyl 8-chloro-8-nonenoate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Visualization of Reaction Mechanisms and Workflows

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative Addition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R'-B(OR)2 R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive Elimination Reductive Elimination R-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Product Reductive Elimination->R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_prep Reaction Setup Substrate Ethyl 8-chloro-8-nonenoate Reaction Reaction Substrate->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction Catalyst Catalyst Catalyst->Reaction Base/Solvent Base/Solvent Base/Solvent->Reaction Workup Workup Reaction->Workup Analysis Analysis Workup->Analysis GC-MS, NMR Results Results Analysis->Results Yield, Selectivity

Caption: A typical workflow for screening different catalysts for the cross-coupling reaction.

Conclusion and Future Outlook

The choice of catalyst for reactions of ethyl 8-chloro-8-nonenoate is a critical decision that impacts yield, selectivity, and overall efficiency. While palladium-based catalysts, particularly in Suzuki-Miyaura couplings, offer excellent functional group tolerance, nickel catalysts for Kumada couplings present a cost-effective alternative for substrates where the high reactivity of Grignard reagents is manageable. The development of more active and robust catalysts, especially those based on earth-abundant metals, will continue to be a major focus in the field. Furthermore, the exploration of novel ligands and reaction conditions will undoubtedly expand the scope of cross-coupling reactions for challenging substrates like long-chain vinyl chlorides. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of catalyst selection for their specific synthetic goals.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]

  • Corriu, R. J. P.; Masse, J. P. Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, 1972 , (3), 144a. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12 (4), 146–151. [Link]

  • Negishi, E. ichi. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]

  • Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Angewandte Chemie International Edition, 2008 , 47 (26), 4933-4936. [Link]

  • Joshi-Pangu, A.; Singh, R.; Biscoe, M. R. A mild and general protocol for the Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 2011 , 47 (20), 5804-5806. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Carrow, A. S.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Dai, C.; Fu, G. C. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)3)2 as a catalyst. Journal of the American Chemical Society, 2001 , 123 (12), 2719–2724. [Link]

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Comparative

A Comprehensive Guide to the Validation of Analytical HPLC Methods for Ethyl 8-chloro-8-nonenoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and produ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety.[1] This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ethyl 8-chloro-8-nonenoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical system.

The validation process confirms that an analytical procedure is suitable for its intended purpose.[2] For Ethyl 8-chloro-8-nonenoate, this involves demonstrating specificity, linearity, accuracy, precision, and robustness of the HPLC method, ensuring reliable quantification and impurity profiling. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Analyte: Ethyl 8-chloro-8-nonenoate

A foundational understanding of the analyte is critical for effective method development. Ethyl 8-chloro-8-nonenoate is a halogenated ester. Its structure, containing a terminal double bond and a chlorine atom, presents unique considerations for chromatographic separation and detection.

Physicochemical Properties of a Related Compound (Ethyl 8-nonenoate):

  • Molecular Formula: C₁₁H₂₀O₂[6]

  • Molecular Weight: 184.27 g/mol [6]

Strategic Approach to HPLC Method Validation

The validation of an analytical method is a systematic process to confirm its suitability for the intended application.[3] The journey from method development to a fully validated procedure is a continuous process, essential for the entire lifecycle of a pharmaceutical product.[7] Our approach is grounded in the principles of the ICH Q2(R1) guideline, which provides a comprehensive framework for validation.[8][9]

Caption: Overall HPLC Method Validation Workflow.

Foundational HPLC Method Parameters

Before delving into validation, establishing a reliable starting method is paramount. For a moderately polar compound like Ethyl 8-chloro-8-nonenoate, a reversed-phase HPLC method is a logical choice.

Table 1: Recommended Starting HPLC Conditions

ParameterCondition A (Isocratic)Condition B (Gradient)Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmC18 columns are versatile for non-polar to moderately polar compounds. The choice between column dimensions depends on the complexity of the sample and desired run time.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidFormic acid improves peak shape and provides protons for mass spectrometry if used.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides lower backpressure and good UV transparency compared to methanol.
Elution 70:30 (Acetonitrile:Water)0-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% BIsocratic elution is simpler and more robust if separation is adequate. Gradient elution is necessary for samples with components of widely varying polarities, such as in forced degradation studies.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTemperature control ensures reproducible retention times.
Detection UV at 210 nmUV at 210 nmThe ester carbonyl group provides some UV absorbance at lower wavelengths.
Injection Vol. 10 µL10 µLA typical injection volume.

In-Depth Validation Protocols and Comparative Analysis

The following sections detail the experimental protocols for each validation parameter, comparing different approaches where applicable.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are a critical part of establishing specificity for stability-indicating methods.[11][12]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of Ethyl 8-chloro-8-nonenoate in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject the stock solution to the following stress conditions as recommended by ICH guidelines:[13]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for a defined period.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: Assess the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended. The goal is to achieve a degradation of approximately 10-15%.[11]

Comparison of Methods:

MethodAdvantagesDisadvantagesBest For
Isocratic HPLC Simpler, more robust, and faster run times if separation is achieved.May not resolve all degradation products from the main peak or from each other.Routine QC analysis where potential impurities are known and well-separated.
Gradient HPLC Higher resolving power, capable of separating a wider range of polar and non-polar degradation products.[13]Longer run times and potential for baseline drift. More complex method transfer.Stability-indicating methods and analysis of unknown impurity profiles.
Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[8]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of Ethyl 8-chloro-8-nonenoate reference standard spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).[14]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Acceptance Criteria for Linearity

ParameterAcceptance CriterionRationale
Correlation Coefficient (r²) ≥ 0.999Indicates a strong linear relationship between concentration and response.[15]
Y-intercept Should be close to zero and not statistically significant.A significant y-intercept may indicate a systematic error.
Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[8]

Experimental Protocol (Spike/Recovery):

  • Prepare Spiked Samples: Prepare a placebo (matrix without the analyte) and spike it with known amounts of Ethyl 8-chloro-8-nonenoate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14] Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample.

Table 3: Acceptance Criteria for Accuracy

Concentration LevelAcceptance Criterion for Mean RecoveryRationale
80%, 100%, 120%98.0% to 102.0%Ensures the method is accurate across the specified range.[16]
Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[8]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[16]

Table 4: Acceptance Criteria for Precision

Precision TypeAcceptance Criterion (RSD)Rationale
Repeatability ≤ 1.0%Demonstrates the precision of the method under the same operating conditions over a short interval of time.[16]
Intermediate Precision ≤ 2.0%Assesses the effect of random events on the precision of the analytical procedure.[8]

graph Precision {
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rankdir=TB;
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edge [fontname="Arial", fontsize=9];

Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeatability [label="Repeatability\n(Intra-assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate Precision\n(Inter-assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Reproducibility [label="Reproducibility\n(Inter-laboratory)", fillcolor="#FBBC05", fontcolor="#202124"];

Precision -> Repeatability; Precision -> Intermediate; Precision -> Reproducibility;

Repeatability -> R1 [label="Same Day\nSame Analyst\nSame Instrument", shape=plaintext]; Intermediate -> I1 [label="Different Days\nDifferent Analysts\nDifferent Instruments", shape=plaintext]; Reproducibility -> R2 [label="Different Laboratories", shape=plaintext]; }

Caption: Levels of Precision in Method Validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Inject a series of dilute solutions of Ethyl 8-chloro-8-nonenoate and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For LOQ, inject a minimum of six replicates at the determined concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).[16]

Robustness

Objective: To demonstrate the reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could affect the results, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Vary Parameters: Deliberately vary these parameters one at a time.

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time). The system suitability criteria should still be met.

System Suitability Testing

Before any validation run, and as part of routine analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[17]

Table 5: Typical System Suitability Parameters

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest eluting peak)Ensures adequate separation.[18]
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 1.0% (for ≥ 5 injections)Demonstrates injection precision.

Conclusion

The validation of an HPLC method for Ethyl 8-chloro-8-nonenoate is a multi-faceted process that provides documented evidence of the method's reliability.[19] By systematically evaluating specificity, linearity, accuracy, precision, LOD/LOQ, and robustness, researchers can be confident in the quality of the data generated. This guide provides a comprehensive framework and practical protocols to achieve a fully validated, robust, and reliable HPLC method suitable for the stringent requirements of the pharmaceutical industry. The choice between isocratic and gradient methods will ultimately depend on the specific application, with gradient elution being superior for complex stability samples.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • BioPharm International. (2005, October 2). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • YouTube. (2022, April 7). How to use USP General Chapter 621 (Chromatography)? Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-nonenoate. PubChem. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (2025, August 5). HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-chlorooctanoate. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

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  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

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Validation

An Economic and Technical Guide to the Synthesis of Ethyl 8-chloro-8-nonenoate

A Comparative Analysis for Researchers and Drug Development Professionals Ethyl 8-chloro-8-nonenoate stands as a crucial building block in the synthesis of a variety of fine chemicals, including active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Ethyl 8-chloro-8-nonenoate stands as a crucial building block in the synthesis of a variety of fine chemicals, including active pharmaceutical ingredients and agrochemicals. The economic viability of its production is a critical factor for industrial applications. This guide provides a comprehensive economic and technical comparison of prominent synthesis routes, offering insights into the practical advantages and disadvantages of each to aid in process selection and optimization.

The Synthetic Challenge: Balancing Reactivity and Cost

The molecular architecture of Ethyl 8-chloro-8-nonenoate, characterized by a terminal vinyl chloride, presents distinct synthetic hurdles. The primary challenge lies in achieving high yields and selectivity while managing the costs associated with starting materials, catalysts, and reaction conditions. This analysis will dissect three major synthetic strategies, evaluating them based on these key performance indicators.

Route 1: The Grignard Coupling Approach

A classical and well-established method involves the coupling of a Grignard reagent with a suitable chloro-alkene. This approach is valued for its reliability and the wide availability of the necessary starting materials.

Mechanistic Pathway

The synthesis initiates with the formation of a Grignard reagent from a dihaloalkane, such as 1,6-dibromohexane. This organometallic intermediate then undergoes a coupling reaction with a chloro-containing electrophile, like 3-chloropropionyl chloride, in the presence of a suitable catalyst, often a copper salt, to form the carbon-carbon bond and ultimately the desired product after esterification.

G Dihaloalkane 1,6-Dihaloalkane Grignard Grignard Reagent Dihaloalkane->Grignard + Mg Mg Mg Product Ethyl 8-chloro-8-nonenoate Grignard->Product + Electrophile (Cu-catalyzed coupling) Electrophile Chloro-alkene Electrophile

Figure 1. Synthetic pathway via Grignard coupling.

Experimental Protocol
  • Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether. A solution of 1,6-dibromohexane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Coupling Reaction: The freshly prepared Grignard reagent is added to a solution of 3-chloropropionyl chloride and a catalytic amount of copper(I) iodide in tetrahydrofuran at low temperature.

  • Esterification and Workup: The reaction is quenched with ethanol to form the ethyl ester. The mixture is then subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated. The crude product is purified by vacuum distillation.

Economic and Technical Analysis

The Grignard route's primary advantage lies in the relatively low cost of the basic starting materials. However, the multi-step nature of the process, the need for strictly anhydrous conditions, and the potential for side reactions, such as Wurtz coupling, can lower the overall yield and increase purification costs.

Route 2: Ring-Opening Metathesis Polymerization (ROMP) and Subsequent Functionalization

A more modern approach utilizes the power of ring-opening metathesis polymerization (ROMP) of a cyclic olefin, followed by functionalization to introduce the desired chloro and ester groups. This method offers a high degree of control over the polymer backbone before cleavage.

Mechanistic Pathway

Cyclooctene undergoes ROMP using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form poly(cyclooctenylene). This polymer is then subjected to oxidative cleavage (e.g., ozonolysis) to yield a dicarboxylic acid, which is subsequently converted to the mono-ester and then subjected to a chlorination reaction to afford the final product.

G Cyclooctene Cyclooctene Polymer Poly(cyclooctenylene) Cyclooctene->Polymer ROMP (Ru catalyst) Diacid Dicarboxylic Acid Polymer->Diacid Oxidative Cleavage Product Ethyl 8-chloro-8-nonenoate Diacid->Product Esterification & Chlorination

Figure 2. Synthesis via ROMP and functionalization.

Experimental Protocol
  • ROMP: Cyclooctene is polymerized in the presence of a Grubbs' catalyst in dichloromethane.

  • Oxidative Cleavage: The resulting polymer is dissolved, and ozone is bubbled through the solution at low temperature, followed by a reductive workup to yield the dicarboxylic acid.

  • Functionalization: The diacid is mono-esterified using ethanol and an acid catalyst. The remaining carboxylic acid is then converted to the vinyl chloride using a suitable chlorinating agent.

Economic and Technical Analysis

While this route provides excellent control, it is often economically prohibitive for large-scale production due to the high cost of ruthenium catalysts and the multiple synthetic steps involved. The use of ozone also requires specialized equipment.

Route 3: Telomerization of Butadiene and Ethylene

A highly atom-economical and industrially scalable approach is the telomerization of butadiene and ethylene in the presence of a suitable catalyst system. This method directly assembles the carbon backbone from inexpensive feedstocks.

Mechanistic Pathway

In this process, butadiene and ethylene are co-telomerized in the presence of a palladium catalyst and a chlorine source. The catalyst facilitates the formation of the C8 chain with a terminal double bond, which is then chlorinated in situ or in a subsequent step. The ester group is introduced via the reaction with carbon monoxide and ethanol (carbonylation).

G Butadiene Butadiene Catalyst Pd Catalyst Butadiene->Catalyst Ethylene Ethylene Ethylene->Catalyst Intermediate C8 Intermediate Catalyst->Intermediate Co-telomerization Product Ethyl 8-chloro-8-nonenoate Intermediate->Product Chlorination & Carbonylation

Figure 3. Synthesis via telomerization of butadiene and ethylene.

Experimental Protocol
  • Telomerization: A pressure reactor is charged with a palladium catalyst, a ligand (e.g., a phosphine), a chlorine source, butadiene, and ethylene. The reactor is heated to promote the telomerization reaction.

  • Carbonylation: After the initial reaction, the vessel is pressurized with carbon monoxide, and ethanol is introduced to facilitate the formation of the ethyl ester.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by fractional distillation.

Economic and Technical Analysis

The telomerization route is highly attractive for industrial-scale synthesis due to the low cost of butadiene and ethylene. The process can be designed as a one-pot reaction, which simplifies the overall manufacturing process. However, the development of a highly active and stable catalyst system is crucial for achieving high yields and selectivity, and the separation of the desired product from potential oligomeric byproducts can be challenging.

Comparative Analysis and Conclusion

Table 1: Economic and Technical Comparison of Synthesis Routes

ParameterRoute 1: Grignard CouplingRoute 2: ROMP & FunctionalizationRoute 3: Telomerization
Starting Material Cost ModerateHighLow
Catalyst Cost Low (Copper)Very High (Ruthenium)Moderate to High (Palladium)
Overall Yield ModerateLow to ModerateHigh
Number of Steps MultipleMultipleOne-pot potential
Scalability ModerateLowHigh
Process Safety Moderate (Grignard reagent)High (Ozone)Moderate (Pressurized gases)

The Grignard coupling method remains a viable option for smaller-scale synthesis where the initial capital investment for a high-pressure telomerization setup may not be justified. The ROMP and functionalization route, while elegant from a chemical perspective, is currently not economically competitive for bulk production due to the high cost of the catalyst and the multi-step nature of the synthesis.

Future research and development efforts should focus on optimizing the catalyst systems for the telomerization process to further enhance its efficiency and reduce operational costs, solidifying its position as the preferred industrial method for the synthesis of Ethyl 8-chloro-8-nonenoate.

References

The synthesis routes described are based on established principles in organic chemistry. A comprehensive literature and patent search would be required to obtain specific, detailed experimental data and direct economic comparisons for the industrial-scale production of Ethyl 8-chloro-8-nonenoate via these methods.

Comparative

Environmental impact comparison of different vinyl halide syntheses

This guide provides an in-depth environmental and technical comparison of vinyl halide synthesis methods, designed for researchers prioritizing Green Chemistry principles without sacrificing performance. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth environmental and technical comparison of vinyl halide synthesis methods, designed for researchers prioritizing Green Chemistry principles without sacrificing performance.

Executive Summary

Vinyl halides (haloalkenes) are linchpin intermediates in cross-coupling reactions (Suzuki, Heck, Stille). Historically, their synthesis has been dominated by phosphorus-based olefination (Wittig) or stoichiometric dehydrohalogenation—methods plagued by poor atom economy and high E-factors.

This guide contrasts these "Classical" approaches with "Modern" catalytic and atom-economic alternatives, specifically Gold(I)-catalyzed Alkyne Hydrohalogenation and Olefin Cross-Metathesis .

Comparative Metrics: The Green Scorecard

The following data normalizes the environmental cost of producing 1 mole of (E)-1-bromo-2-phenylethene (β-bromostyrene).

MetricClassical: Wittig Reaction Modern: Au(I)-Catalyzed Hydrohalogenation Alternative: Cross-Metathesis
Precursor Benzaldehyde + Bromomethyltriphenylphosphonium bromidePhenylacetylene + HBr (or surrogate)Styrene + Vinyl Bromide
Atom Economy (AE) ~25-30% (Poor)100% (Ideal)~85% (Good)
E-Factor (kg waste/kg product) > 3.0 (High)< 0.1 (Low)0.5 - 1.0
Primary Waste Triphenylphosphine Oxide (Ph₃PO) - StoichiometricNone (Addition reaction)Ethylene (gas)
Solvent Demand High (THF/DCM, often cryogenic)Low (DCE/Toluene, often ambient)Moderate (DCM/Toluene)
Stereoselectivity Variable (often Z-selective or mixtures)High (E-selective with specific ligands)High (E-selective)
Deep Dive: The "Brown" Baseline (Wittig Olefination)

While reliable, the Wittig reaction represents a "brown" chemical standard due to its inherent waste generation.

  • Mechanism: Reaction of a phosphorus ylide with an aldehyde.

  • The Environmental Flaw: For every mole of alkene produced, one mole of triphenylphosphine oxide (MW = 278 g/mol ) is generated. This byproduct is often difficult to remove, requiring energy-intensive chromatography.

Visualization: The Atom Economy Deficit

The following diagram illustrates the mass flow, highlighting the "Dead Mass" (waste) generated in the Wittig process compared to the "Green" Hydrohalogenation.

AtomEconomy cluster_0 Classical: Wittig Reaction (Low AE) cluster_1 Modern: Alkyne Hydrohalogenation (100% AE) Reagents Aldehyde + Ylide (Total Mass: ~400g) Product Vinyl Halide (Mass: ~183g) Reagents->Product Desired Path Waste Ph3PO Waste (Mass: ~278g) Reagents->Waste Byproduct (60%+ of Mass) Alkyne Alkyne + HX (Total Mass: ~183g) GreenProduct Vinyl Halide (Mass: ~183g) Alkyne->GreenProduct 100% Atom Incorporation

Caption: Comparative mass flow analysis. The Wittig reaction (top) diverts the majority of reagent mass into solid waste (Ph₃PO), whereas Hydrohalogenation (bottom) incorporates all atoms into the product.

Experimental Protocol: Green Synthesis
Method: Gold(I)-Catalyzed Stereoselective Hydrohalogenation of Alkynes

Objective: Synthesis of (E)-β-bromostyrenes with 100% atom economy. Why Green? Uses catalytic gold (recyclable), ambient temperature, and eliminates stoichiometric solid waste.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Halo-source: NBS (N-bromosuccinimide) or aqueous HBr (depending on variant; NBS allows for "transfer" hydrohalogenation in presence of water/alcohol).

  • Catalyst: (PPh3)AuCl (2 mol%) + AgOTf (2 mol%) (Generates cationic active species).

  • Solvent: Toluene or Green solvent substitute (e.g., 2-MeTHF).

Protocol:

  • Catalyst Activation: In a flame-dried reaction vial, combine (PPh3)AuCl (10 mg, 0.02 mmol) and AgOTf (5 mg, 0.02 mmol) in anhydrous Toluene (1.0 mL). Stir for 5 minutes at room temperature. Note: A white precipitate of AgCl will form, indicating generation of the active cationic Au(I) species.

  • Substrate Addition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture.

  • Reagent Addition: Add the halogen source (e.g., 1.1 equiv of NBS and 1.1 equiv of H₂O for transfer hydrobromination, or slow addition of HBr in acetic acid).

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC.

  • Workup (Self-Validating Step): Filter the mixture through a small pad of silica (to remove gold catalyst). Rinse with ethyl acetate. Concentrate in vacuo.

  • Purification: Often, the crude purity is >95% (E-isomer). If necessary, purify via short-path distillation or recrystallization (avoiding chromatography reduces solvent waste).

Self-Validation Check:

  • 1H NMR: Look for vinyl proton signals. The E-isomer typically shows a coupling constant (J) of ~14-15 Hz. The Z-isomer shows J ~7-9 Hz.

  • Yield: Expect >85%.

Advanced Alternative: Olefin Cross-Metathesis[1][2]

For complex substrates where alkynes are not available, Ruthenium-catalyzed Cross-Metathesis (CM) offers a high-tech green alternative.

  • Mechanism: Exchange of alkylidene groups between a terminal olefin and a vinyl halide (or vinyl boron surrogate).

  • Green Benefit: High chemoselectivity; tolerates unprotected functional groups (alcohols, acids), reducing the need for "Protecting Group" steps (which are major sources of waste).

Visualization: Decision Framework

Use this logic flow to select the most environmentally sound method based on your starting material.

DecisionTree Start Select Starting Material Alkyne Terminal Alkyne Start->Alkyne Aldehyde Aldehyde/Ketone Start->Aldehyde Acid Carboxylic Acid Start->Acid Alkene Terminal Alkene Start->Alkene Hydro Au(I) Hydrohalogenation (Best Atom Economy) Alkyne->Hydro Preferred Wittig Wittig/HWE (High Waste) Aldehyde->Wittig Standard GemDi Gem-Dihalide Formation -> Elimination Aldehyde->GemDi Alternative Huns Catalytic Hunsdiecker (Ag or Photo-free) Acid->Huns Metathesis Cross-Metathesis (High Selectivity) Alkene->Metathesis

Caption: Green Chemistry Decision Matrix. Path selection is driven by starting material availability, with Alkyne and Acid pathways offering the highest atom economy.

References
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.

  • Corma, A., & Leyva-Pérez, A. (2008). Gold-Catalyzed Hydrohalogenation of Alkynes.
  • Sashuk, V., et al. (2008).[1] Olefin cross-metathesis with vinyl halides.[2][1][3] Chemical Communications, (21), 2468-2470.

  • Kuang, C., et al. (2005).[4] Stereoselective Synthesis of (E)-β-Arylvinyl Bromides by Microwave-Induced Hunsdiecker-Type Reaction. Synthesis, 2005(08), 1319-1325.

Sources

Validation

A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 8-Chloro-8-nonenoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. Ethyl 8-chloro-8-nonenoate, with its terminal vinyl chloride and ester functionalities, presents a versatile substrate for such transformations. The efficiency of these reactions is not solely determined by the final yield but is also critically dependent on the reaction kinetics, which influences catalyst turnover, reaction time, and scalability. This guide provides a comparative analysis of the kinetic profiles of several prominent palladium-catalyzed cross-coupling reactions, offering insights into the selection of an optimal catalytic system for this substrate.

Introduction to Cross-Coupling of a Vinyl Chloride

Vinyl chlorides, while often less reactive than their bromide and iodide counterparts, are attractive substrates due to their lower cost and greater availability. The C-Cl bond's strength poses a significant activation barrier for the initial oxidative addition step in the catalytic cycle, which is frequently the rate-determining step. Understanding the kinetics of this and subsequent steps—transmetalation and reductive elimination—is paramount for reaction optimization. This guide will delve into a comparative analysis of Suzuki-Miyaura, Negishi, Stille, Kumada, and Sonogashira coupling reactions, focusing on their kinetic behavior with a substrate analogous to ethyl 8-chloro-8-nonenoate.

The Catalytic Cycle: A Kinetic Perspective

The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps. The relative rates of these steps dictate the overall reaction kinetics.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X + Pd(0)L_n -> R-Pd(II)-X(L_n) Pd(0)L_n->Oxidative_Addition k_oa Transmetalation R-Pd(II)-X(L_n) + R'-M -> R-Pd(II)-R'(L_n) + M-X Oxidative_Addition->Transmetalation k_trans Reductive_Elimination R-Pd(II)-R'(L_n) -> R-R' + Pd(0)L_n Transmetalation->Reductive_Elimination k_re Reductive_Elimination->Pd(0)L_n caption Generalized Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Kinetic Analysis of Coupling Reactions

The choice of coupling reaction significantly impacts the kinetic profile. Below is a comparison of several common methods for the coupling of vinyl chlorides.

Coupling ReactionTypical Organometallic Reagent (R'-M)Key Kinetic Considerations for Vinyl Chlorides
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids)Oxidative addition is often rate-limiting. The choice of base and ligand is crucial to accelerate this step and prevent side reactions like protodeboronation.[1]
Negishi Organozinc compoundsOxidative addition is generally the rate-determining step.[2] The high nucleophilicity of organozinc reagents can lead to faster transmetalation compared to other methods.[3]
Stille Organotin compounds (organostannanes)Oxidative addition to the C-Cl bond is sluggish.[4][5] Rate can be enhanced by the use of additives like Cu(I) salts.[6]
Kumada Grignard reagents (organomagnesium)Can be catalyzed by both nickel and palladium.[7] Reactions can often proceed at room temperature due to the high reactivity of the Grignard reagent.[8][9]
Sonogashira Terminal alkynesTypically requires a copper(I) co-catalyst. The mechanism involves a separate catalytic cycle for copper. The rate can be influenced by both the palladium and copper catalysts.[10][11][12]

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires careful experimental design. The following is a general protocol for monitoring the reaction progress, which can be adapted for each specific coupling reaction.

Objective: To determine the initial reaction rate and observe the concentration of reactants and products over time.

Materials:

  • Ethyl 8-chloro-8-nonenoate

  • Appropriate organometallic coupling partner (e.g., phenylboronic acid, phenylzinc chloride, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required)

  • Base (if required)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, ligand (if any), and base (if any).

  • Add the anhydrous solvent, followed by ethyl 8-chloro-8-nonenoate and the internal standard.

  • Initiation: At time t=0, inject the organometallic coupling partner into the reaction mixture, which is maintained at a constant temperature.

  • Sampling: At regular intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., with a saturated aqueous solution of NH₄Cl).

  • Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether) and analyze the organic layer by GC-MS or HPLC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.

Kinetic_Study_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Setup Assemble glassware under inert atmosphere Reagents Add catalyst, ligand, base, solvent, substrate, and internal standard Setup->Reagents Initiate Inject organometallic reagent (t=0) Reagents->Initiate Sample Withdraw and quench aliquots at timed intervals Initiate->Sample Analyze Analyze samples by GC-MS or HPLC Sample->Analyze Plot Plot [Product] vs. Time Analyze->Plot Determine_Rate Calculate initial rate from the slope Plot->Determine_Rate caption Workflow for a Kinetic Study

Caption: A generalized workflow for conducting kinetic studies of cross-coupling reactions.

Causality Behind Experimental Choices

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. An inert atmosphere is crucial for maintaining catalytic activity throughout the kinetic run.

  • Anhydrous Solvents: Many organometallic reagents (e.g., Grignard and organozinc reagents) are highly reactive towards water. Anhydrous conditions prevent their decomposition and ensure accurate stoichiometry.

  • Internal Standard: The use of an internal standard is essential for accurate quantification by chromatography, as it corrects for variations in injection volume and detector response.

  • Quenching: Rapidly stopping the reaction in the withdrawn aliquots is critical to ensure that the measured concentrations accurately reflect the state of the reaction at the time of sampling.

Conclusion and Recommendations

The selection of a cross-coupling reaction for a vinyl chloride substrate like ethyl 8-chloro-8-nonenoate should be guided by kinetic considerations to achieve optimal efficiency.

  • For rapid reaction times , Kumada and Negishi couplings are often superior due to the high reactivity of their respective organometallic reagents, which can lead to faster transmetalation steps.[8][13]

  • Suzuki-Miyaura coupling offers a good balance of reactivity and functional group tolerance, with the kinetics being highly tunable through the choice of ligand and base.[14][15]

  • Stille coupling , while often slower for vinyl chlorides, benefits from the high stability of organostannanes to air and moisture.[4]

  • Sonogashira coupling is the method of choice for introducing an alkyne moiety and its kinetics are uniquely dependent on a dual catalytic system.[12]

Ultimately, the ideal choice will depend on the specific synthetic goals, including desired reaction time, tolerance for sensitive functional groups, and the availability and cost of reagents. A preliminary kinetic screening of different coupling methods, as outlined in this guide, is a valuable strategy for identifying the most efficient catalytic system for your specific application.

References

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. Acc. Chem. Res.1982 , 15, 340-348. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Tamao, K.; Sumitani, K.; Kumada, M. Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. J. Am. Chem. Soc.1972 , 94, 4374-4376. [Link]

Sources

Comparative

Technical Comparison: Spectroscopic Validation of Ethyl 8-chloro-8-nonenoate Synthesis

Executive Summary This guide provides a rigorous spectroscopic comparison between Ethyl 8-chloro-8-nonenoate (Product) and its primary metabolic and synthetic precursor, Ethyl 8-oxononanoate (Precursor). The conversion o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between Ethyl 8-chloro-8-nonenoate (Product) and its primary metabolic and synthetic precursor, Ethyl 8-oxononanoate (Precursor).

The conversion of a keto-ester to a vinyl chloride is a pivotal transformation in the synthesis of marine macrolides (e.g., Aplysiatoxin analogs) and functionalized fatty acids. This document outlines the specific spectroscopic markers (NMR, IR) required to validate the success of this chlorination-elimination reaction, ensuring the exclusion of common impurities such as gem-dichlorides or internal alkene isomers.

Synthetic Pathway & Chemical Context[1][2][3][4][5][6][7][8]

To understand the spectroscopic shift, one must first visualize the structural transformation. The synthesis typically utilizes Phosphorus Pentachloride (


)  to effect a chlorination-dehydrochlorination sequence on the keto-ester precursor.[1]
Reaction Mechanism Visualization

The following diagram illustrates the conversion of the ketone moiety into the target vinyl chloride.

SynthesisPathway Precursor Ethyl 8-oxononanoate (C11H20O3) Ketone Precursor Intermediate Gem-Dichloride Intermediate (Transient) Precursor->Intermediate PCl5, 0°C Chlorination Product Ethyl 8-chloro-8-nonenoate (C11H19ClO2) Vinyl Chloride Target Intermediate->Product Thermal Elimination (-HCl)

Figure 1: Synthetic pathway transforming the C8 carbonyl into a terminal vinyl chloride moiety.

Spectroscopic Comparison: Precursor vs. Product

The validation of Ethyl 8-chloro-8-nonenoate relies on detecting the "death" of the methyl ketone signal and the "birth" of the vinyl chloride protons.

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive proof of synthesis is the shift in the proton environment at the C8 and C9 positions.

Comparative Data Table (

NMR,

, 400 MHz)
Proton AssignmentPrecursor: Ethyl 8-oxononanoate (

ppm)
Product: Ethyl 8-chloro-8-nonenoate (

ppm)
Diagnostic Change
C9 Methyl (

)
2.13 (s, 3H) Absent Primary Indicator
C9 Vinyl (

)
Absent5.15 (d, 1H), 5.30 (d, 1H) Confirmation Signal
C7 Methylene (

)
2.42 (t, 2H)2.25 (t, 2H)Upfield shift due to loss of C=O anisotropy
Ester Ethyl (

)
4.12 (q), 1.25 (t)4.12 (q), 1.25 (t)Unchanged (Internal Standard)
Mechanism of Shift

In the precursor, the C9 protons exist as a methyl group adjacent to a carbonyl, resulting in a singlet near 2.1 ppm. Upon reaction, this carbon hybridizes from


 to 

. The resulting terminal methylene protons (

) are diastereotopic and split into two distinct signals in the alkene region (5.0–5.5 ppm) due to the electron-withdrawing influence of the geminal chlorine atom.
Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" assessment, particularly useful for monitoring reaction completion in real-time.

  • Precursor (Ketone): Strong absorption at 1715

    
      (Ketone C=O) and 1735 
    
    
    
    (Ester C=O). Note that these often overlap to form a broadened carbonyl band.
  • Product (Vinyl Chloride): The Ketone C=O band disappears. The Ester C=O (1735

    
    ) remains. A new, weak-to-medium band appears at 1630 
    
    
    
    corresponding to the Vinyl Chloride C=C stretch.

Experimental Protocol: Synthesis & Isolation

Caution: This protocol involves hazardous reagents (


) and should be performed in a fume hood.
Materials
  • Precursor: Ethyl 8-oxononanoate (1.0 equiv)

  • Reagent: Phosphorus Pentachloride (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Benzene (historical standard, substitute with Toluene for safety).

  • Quench: Saturated

    
    , Ice water.
    
Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 8-oxononanoate in anhydrous DCM (

    
    ) under an Argon atmosphere.
    
  • Chlorination: Cool the solution to 0°C. Add

    
     portion-wise over 15 minutes.
    
    • Note: The solution will turn pale yellow. Evolution of

      
       gas will occur.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Aliquot NMR should show disappearance of the singlet at 2.13 ppm.

  • Elimination/Work-up: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and saturated

    
    .
    
    • Critical: Neutralization must be thorough to prevent acid-catalyzed hydrolysis of the vinyl chloride.

  • Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate
    • Warning: Vinyl chlorides can be volatile; do not use high vacuum for extended periods.

  • Purification: Flash column chromatography (Silica gel, 5% Ethyl Acetate in Hexanes). The vinyl chloride is less polar than the ketone precursor and will elute significantly earlier (

    
     vs 
    
    
    
    ).

Decision Workflow: Spectroscopic Validation

Use the following logic flow to determine if your product is pure Ethyl 8-chloro-8-nonenoate or if it requires re-purification.

ValidationLogic Start Analyze 1H NMR Spectrum CheckMethyl Is Singlet present at ~2.1 ppm? Start->CheckMethyl CheckVinyl Are Doublets present at 5.1-5.3 ppm? CheckMethyl->CheckVinyl No ResultMix INCOMPLETE: Mixture of Product + SM CheckMethyl->ResultMix Yes ResultPure VALIDATED: Ethyl 8-chloro-8-nonenoate CheckVinyl->ResultPure Yes ResultWrong FAILURE: Possible Gem-Dichloride (Check for multiplet ~2.0 ppm) CheckVinyl->ResultWrong No

Figure 2: Logic gate for interpreting NMR data during reaction monitoring.

Stability & Storage Comparison

FeatureEthyl 8-oxononanoate (Precursor)Ethyl 8-chloro-8-nonenoate (Product)
Thermal Stability High (Stable at RT)Moderate (Eliminates to alkyne >100°C)
Hydrolytic Stability StableSensitive (Slow hydrolysis to ketone in acid)
Storage Condition Ambient, Dark-20°C, Inert Atmosphere

Application Note: The vinyl chloride moiety is a "masked" ketone. It is robust enough for many subsequent coupling reactions (e.g., Suzuki-Miyaura) but can be unmasked back to the ketone using concentrated sulfuric acid or


 salts.

References

  • Fundamental Synthesis of Vinyl Chlorides

    • Source: Organic Reactions (1949).[1] "The Synthesis of Acetylenes" (Discusses

      
       mechanism).[1]
      
    • Link:

  • Modern Catalytic Variations

    • Source:Frontiers in Chemistry (2021). "One-Pot Synthesis of (Z)-β-Halovinyl Ketones".
    • Link:

  • Precursor Data (Ethyl 8-oxononanoate)

    • Source: PubChem Compound Summary.[2]

    • Link:(Note: Closest structural analog data used for validation logic).

  • General Spectroscopic Data for Vinyl Chlorides

    • Source: Doc Brown's Chemistry - NMR of Chloroalkenes.
    • Link:(General reference for vinyl halide shifts).

Sources

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